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  • Product: Methyl 2-bromo-4,6-dimethoxybenzoate
  • CAS: 58137-79-4

Core Science & Biosynthesis

Foundational

Methyl 2-bromo-4,6-dimethoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Executive Summary In the landscape of modern drug discovery and natural product total synthesis, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) serves as a highly versatile, functionalized aromatic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and natural product total synthesis, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) serves as a highly versatile, functionalized aromatic building block. Characterized by its precisely positioned halogen and electron-donating methoxy groups, this compound is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira)[1]. It is most prominently utilized in the synthesis of resorcylic acid lactone spiroketals (such as citreoviranol) and bioactive pharmacophores like corticiolic acid, a selective inhibitor of PTB1B used in anti-diabetic research[2].

This whitepaper provides a rigorous, field-proven guide to the physicochemical properties, de novo synthesis protocols, and downstream applications of Methyl 2-bromo-4,6-dimethoxybenzoate, emphasizing the mechanistic causality behind each experimental choice.

Physicochemical Profiling

Understanding the baseline properties of Methyl 2-bromo-4,6-dimethoxybenzoate is essential for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility.

PropertyValue / Description
Chemical Name Methyl 2-bromo-4,6-dimethoxybenzoate
CAS Registry Number 58137-79-4[3]
Molecular Formula C10H11BrO4[4]
Molecular Weight 275.099 g/mol [5]
Appearance White to off-white solid[4]
Structural Features Ortho-bromo ester with meta-methoxy groups, providing steric hindrance and electron-rich aromatic density.
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, EtOAc, THF); insoluble in water.

De Novo Synthesis Protocol: A Mechanistic Approach

The synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate from commercially available 3,5-dimethoxybromobenzene involves a three-step sequence: formylation, oxidation, and esterification[1].

Experimental Workflow

SynthesisWorkflow A 3,5-Dimethoxybromobenzene (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF, 90°C) A->B C 2-Bromo-4,6-dimethoxybenzaldehyde (Intermediate 1) B->C D Pinnick Oxidation (NaClO2, NaH2PO4, DMSO/H2O) C->D E 2-Bromo-4,6-dimethoxybenzoic acid (Intermediate 2) D->E F Esterification (CH3I, K2CO3, DMF, 50°C) E->F G Methyl 2-bromo-4,6-dimethoxybenzoate (Target Compound) F->G

Fig 1: De novo synthesis workflow of Methyl 2-bromo-4,6-dimethoxybenzoate.

Step-by-Step Methodology & Causality

Step 1: Vilsmeier-Haack Formylation

  • Protocol: To a stirred solution of 3,5-dimethoxybromobenzene (1.0 eq.) in DMF at 0 °C, add POCl3 (3.0 eq.) dropwise under an inert atmosphere. Heat the reaction to 90 °C for 6 hours. Quench in ice water and adjust to pH 14 with solid KOH. Extract with EtOAc[1].

  • Causality: The Vilsmeier reagent (chloromethyleneiminium ion) targets the electron-rich aromatic ring. The methoxy groups strongly direct the electrophilic aromatic substitution, ensuring regioselective formylation.

  • Self-Validation: TLC monitoring (Hexane:EtOAc 8:2) will show the consumption of the non-polar starting material. The basic quench (pH 14) is critical to hydrolyze the iminium intermediate into the desired aldehyde (2-bromo-4,6-dimethoxybenzaldehyde).

Step 2: Pinnick Oxidation

  • Protocol: Dissolve the aldehyde (1.0 eq.) in DMSO/water. Add NaClO2 (4.0 eq.) and NaH2PO4 (6.0 eq.) at 0 °C. Stir at ambient temperature for 24 hours. Quench with 2 N HCl and extract with EtOAc[1].

  • Causality: Pinnick oxidation is chosen over harsh oxidants (like KMnO4) to prevent the oxidative cleavage of the methoxy ethers. NaH2PO4 acts as a crucial buffer to maintain a slightly acidic pH, preventing the degradation of NaClO2 into unreactive species.

Step 3: Mild Esterification

  • Protocol: Dissolve 2-bromo-4,6-dimethoxybenzoic acid (1.0 eq.) in DMF at 0 °C. Add K2CO3 (2.5 eq.) followed by CH3I (2.0 eq.). Stir at 50 °C for 16 hours. Dilute with EtOAc, wash with water and brine[1].

  • Causality: Traditional Fischer esterification (acid/heat) is avoided due to the steric hindrance of the ortho-bromo and ortho-methoxy groups. Instead, an SN2 alkylation using methyl iodide and a mild base (K2CO3) in a polar aprotic solvent (DMF) drives the reaction to completion with near-quantitative yields.

  • Self-Validation: 1H-NMR of the purified product will definitively show a new 3H singlet at ~3.9 ppm, confirming the successful installation of the methyl ester.

Key Synthetic Applications in Drug Discovery

Methyl 2-bromo-4,6-dimethoxybenzoate is highly valued for its orthogonal reactivity: the ester acts as a protecting/directing group, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling.

ApplicationPathways Core Methyl 2-bromo-4,6-dimethoxybenzoate Path1 Suzuki-Miyaura Coupling (9-BBN-pentadecane, Pd(dppf)Cl2) Core->Path1 Alkyl Tail Addition Path2 Sonogashira Coupling + Au(III) Cascade Cyclization Core->Path2 Alkyne Insertion Prod1 Corticiolic Acid (PTB1B Inhibitor) Path1->Prod1 Ester Hydrolysis Prod2 Citreoviranol (Oxaspirolactone Core) Path2->Prod2 5-endo-dig Cyclization

Fig 2: Key downstream drug development applications and synthetic pathways.

Application A: Total Synthesis of Corticiolic Acid

Corticiolic acid is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTB1B), making it a valuable target for anti-diabetic drug development[2].

  • The Alkyl-Borane Strategy: Instead of using a traditional Sonogashira coupling (which would require a subsequent, potentially messy hydrogenation step to reduce the alkyne), modern protocols utilize a Suzuki-Miyaura coupling[1].

  • Protocol: Methyl 2-bromo-4,6-dimethoxybenzoate is reacted with a 9-BBN complex of pentadec-1-ene in the presence of Pd(dppf)Cl2 and K2CO3 in DMF/water at 100 °C[1].

  • Causality: The 9-BBN alkylborane complex allows for direct C(sp2)-C(sp3) coupling. Argon purging for 10 minutes prior to catalyst addition is mandatory; oxygen will irreversibly oxidize the Pd(0) active species to Pd(II), killing the catalytic cycle. Subsequent ester hydrolysis yields the biologically active corticiolic acid.

Application B: Synthesis of Resorcylic Acid Lactone Spiroketals (Citreoviranol)

The compound is a direct precursor for complex oxaspirolactones, scaffolds often found in anticancer agents[5][6].

  • Au(III)-Catalyzed Cascade Cyclization: Methyl 2-bromo-4,6-dimethoxybenzoate undergoes a Sonogashira coupling with an alkyne (e.g., (2S,4S)-4-(benzyloxy)hept-6-yn-2-ol)[6].

  • Causality: Following the coupling, the system is subjected to AuCl3 catalysis. The Au(III) center acts as a highly carbophilic Lewis acid, selectively activating the alkyne. This triggers a 5-endo-dig hydroalkoxylation by the adjacent oxygen, generating an oxocarbenium intermediate, which is subsequently trapped by the carboxylate to form the rigid spiro-lactone architecture[5].

Handling, Stability, and Best Practices

To maintain the integrity of Methyl 2-bromo-4,6-dimethoxybenzoate during long-term storage and active experimentation, adhere to the following E-E-A-T validated practices:

  • Storage: Store in a cool, dry environment away from direct light. While the compound is generally stable, the ester linkage can slowly hydrolyze if exposed to ambient atmospheric moisture over extended periods.

  • Degassing Protocols: For all downstream cross-coupling applications (Suzuki, Sonogashira), solvents must be rigorously degassed. The "Freeze-Pump-Thaw" method or vigorous argon sparging (minimum 10-15 minutes) is required to prevent catalyst poisoning[1].

  • Steric Considerations: The ortho, ortho-disubstitution pattern around the ester creates significant steric bulk. When planning saponification (hydrolysis of the methyl ester to the free acid), standard LiOH/H2O conditions may be sluggish. Heating or the use of more aggressive nucleophiles (like potassium trimethylsilanolate, KOTMS) may be required to drive the deprotection.

References

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore
  • CAS NO.
  • methyl 2-bromo-4,6-dimethoxybenzo
  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources - researchg
  • C10H11BrO4 - Chemical Dictionary - guidechem.com -
  • Enhancing the Anticancer Activity and Selectivity of Goniothalamin - researchg

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Methyl Bromomethoxybenzoates for Drug Discovery

Preamble: Navigating Data Scarcity for Methyl 2-bromo-4,6-dimethoxybenzoate This guide, therefore, adopts a scientifically grounded approach to provide valuable insights for researchers. Instead of focusing on a data-sca...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Data Scarcity for Methyl 2-bromo-4,6-dimethoxybenzoate

This guide, therefore, adopts a scientifically grounded approach to provide valuable insights for researchers. Instead of focusing on a data-scarce molecule, we will conduct a comparative analysis of its closely related structural analogs. By examining the properties of these known compounds, we can infer and estimate the characteristics of Methyl 2-bromo-4,6-dimethoxybenzoate. This methodology is a cornerstone of predictive chemistry and is invaluable for experimental design, from synthesis and purification to formulation and biological screening.

We will delve into the known properties of key analogs, providing a robust framework for understanding how the strategic placement of bromo and methoxy functional groups on the methyl benzoate scaffold influences their physicochemical behavior.

Molecular Structure and Core Properties of Methyl 2-bromo-4,6-dimethoxybenzoate and Its Analogs

The core structure is a methyl benzoate ring substituted with a bromine atom and one or two methoxy groups. The precise positioning of these substituents dramatically influences the molecule's electronic properties, steric hindrance, and intermolecular interactions, which in turn dictate its physical properties and reactivity.

Below is a comparative visualization of the target compound and its key analogs for which data is available.

G cluster_target Target Compound cluster_analogs Structural Analogs with Available Data Target Methyl 2-bromo-4,6-dimethoxybenzoate (Data Not Available) A Methyl 2-bromo-4-methoxybenzoate Target->A -OCH3 at C6 B Methyl 4-bromo-2-methoxybenzoate Target->B Br at C2, -OCH3 at C6 C Methyl 2-bromo-6-methoxybenzoate Target->C -OCH3 at C4 D Methyl 2-bromo-4,5-dimethoxybenzoate Target->D Shift of -OCH3 from C5 to C6

Caption: Structural relationships between the target compound and its analogs.

Comparative Table of Physical Properties

The following table summarizes the known physical properties of the selected analogs. This comparative data allows for an educated estimation of the properties of Methyl 2-bromo-4,6-dimethoxybenzoate. The addition of a second methoxy group would increase the molecular weight to approximately 275.09 g/mol . This would also be expected to influence the melting and boiling points.

PropertyMethyl 2-bromo-4-methoxybenzoateMethyl 4-bromo-2-methoxybenzoateMethyl 2-bromo-6-methoxybenzoateMethyl 2-bromo-4,5-dimethoxybenzoate
CAS Number 17100-65-1[1][2][3][4]139102-34-4[5]31786-46-6[6]17667-32-2[7]
Molecular Formula C₉H₉BrO₃[1][2][8][9]C₉H₉BrO₃[5][10]C₉H₉BrO₃[6]C₁₀H₁₁BrO₄[7]
Molecular Weight 245.07 g/mol [1][8][9]245.07 g/mol [10]245.07 g/mol [6]275.098 g/mol [7]
Appearance White to pale yellow solid or liquid[1][8]White to pale yellow fused solid[5]Not specifiedSolid[7]
Melting Point 27.00°C - 29.00°C[1]33°C (lit.)[8][10] or 29.5-35.5°C[5]122-124°C[6]Not specified
Boiling Point 292.939°C at 760 mmHg[1]52°C at 0.01 mmHg (lit.)[10] or 100-108°C at 0.01 mmHg284.3±20.0°C (Predicted)[6]Not specified
Density 1.463 g/cm³[1]Not specifiedNot specifiedNot specified
Solubility Profile

The solubility of these compounds is critical for their use in synthesis and purification. The following is a summary of the expected solubility of Methyl 2-bromo-4-methoxybenzoate, which can serve as a baseline for estimating the solubility of its dimethoxy analog. The presence of an additional polar methoxy group in Methyl 2-bromo-4,6-dimethoxybenzoate might slightly increase its solubility in polar solvents compared to its monomethoxy counterparts.

SolventExpected SolubilityRationale
Methanol, Ethanol SolubleThe presence of polar ester and methoxy groups facilitates dissolution in polar protic solvents.[8]
Acetone SolubleGood solubility is expected due to the polarity of the ester and methoxy groups.[8]
Ethyl Acetate SolubleEsters generally exhibit good solubility in other ester solvents.[8]
Dichloromethane SolubleHalogenated aromatic compounds typically show good solubility in chlorinated solvents.[8]
Diethyl Ether SolubleThe compound is expected to be soluble in ether.[8]
Hexane Sparingly SolubleThe polarity of the functional groups limits solubility in non-polar aliphatic hydrocarbons.[8]
Water InsolubleAromatic esters of this size are generally insoluble in water.[8]

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and confirmation of synthetic products. While specific data for Methyl 2-bromo-4,6-dimethoxybenzoate is not available, the following sections provide representative data for Methyl 2-bromo-4-methoxybenzoate and general protocols for acquiring such spectra.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]

¹H NMR Data for Methyl 2-bromo-4-methoxybenzoate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.78d8.71HH-6
7.10d2.51HH-3
6.91dd8.7, 2.51HH-5
3.88s-3H-OCH₃ (ester)
3.82s-3H-OCH₃ (ether)

Source: BenchChem[11]

¹³C NMR Data for Methyl 2-bromo-4-methoxybenzoate

Chemical Shift (δ) ppmAssignment
165.5C=O (ester)
162.0C-4
134.0C-6
121.5C-2
118.8C-5
113.4C-1
112.9C-3
56.0-OCH₃ (ether)
52.5-OCH₃ (ester)

Source: BenchChem[11]

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-25 mg (¹H) or 20-100 mg (¹³C) of sample B Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Ensure solution is free of solid particles B->C D Place sample in NMR spectrometer C->D Transfer to NMR tube E Acquire spectrum using appropriate parameters D->E

Caption: General workflow for NMR sample preparation and data acquisition.[11]

For ¹H NMR, 5-25 mg of the compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent.[11] For ¹³C NMR, a higher concentration of 20-100 mg is often required.[11]

Synthesis and Reactivity

Methyl bromomethoxybenzoates are valuable intermediates in organic synthesis, primarily due to the reactivity of the aryl bromide. This functional group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in drug discovery for constructing complex molecular architectures.

General Synthesis Route: Esterification

A common method for synthesizing these compounds is the Fischer esterification of the corresponding carboxylic acid precursor.[1]

G Start 2-Bromo-4,6-dimethoxybenzoic Acid Reagents Methanol (Reactant & Solvent) + Catalytic H₂SO₄ Start->Reagents Process Reflux (Heat) Reagents->Process Workup Aqueous Workup (Neutralization & Extraction) Process->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End Methyl 2-bromo-4,6-dimethoxybenzoate Purification->End

Caption: General workflow for the synthesis via Fischer esterification.

Experimental Protocol: Esterification

  • Reaction Setup : To a flame-dried round-bottom flask, add the corresponding 2-bromo-dimethoxybenzoic acid.

  • Reagent Addition : Add anhydrous methanol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid.[12]

  • Reaction Conditions : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Work-up : After cooling, remove excess methanol via rotary evaporation. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[12] Further purification can be achieved by silica gel column chromatography.[12]

Reactivity in Cross-Coupling Reactions

The bromine atom on the aromatic ring makes these molecules suitable for a range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling : Reaction with an arylboronic acid to form biaryl structures.

  • Heck Reaction : Coupling with an alkene to form a substituted alkene.

  • Sonogashira Coupling : Reaction with a terminal alkyne to produce an arylated alkyne.

The introduction of bromine into a molecular structure is a known strategy in drug design that can enhance therapeutic activity and favorably affect the drug's metabolism and duration of action.[13]

Analytical Methods for Quality Control

For drug development professionals, robust analytical methods are crucial for ensuring the purity and quality of synthetic intermediates. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[14]

General HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of these compounds.[14]

  • Instrumentation : A standard HPLC system with a UV-Vis detector.[14]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable orthogonal technique, providing confirmatory identification and high sensitivity, which is particularly useful for impurity profiling.[14]

Safety and Handling

Substituted bromobenzoates should be handled with care. Based on data for related compounds, they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[9] They may also cause respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion

While direct experimental data for Methyl 2-bromo-4,6-dimethoxybenzoate remains elusive, a comprehensive understanding of its likely physical and chemical properties can be constructed through the careful analysis of its structural analogs. This guide provides a framework for researchers to design synthetic routes, plan purification strategies, and anticipate the reactivity of this and related compounds. The principles and protocols outlined herein are foundational for the effective use of substituted methyl bromomethoxybenzoates as versatile building blocks in the pursuit of novel therapeutics and functional materials.

References

  • An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents - Benchchem. (URL: )
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid - Benchchem. (URL: )
  • Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide - Benchchem. (URL: )
  • A Comparative Guide to Analytical Methods for Methyl 2-Bromo-4-methoxybenzo
  • Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem. (URL: [Link])

  • Technical Guide: Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1) - Benchchem. (URL: )
  • An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate: Chemical Properties and Reactivity - Benchchem. (URL: )
  • Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])

Sources

Foundational

A Technical Guide to the Structure Elucidation of Methyl 2-bromo-4,6-dimethoxybenzoate

Foreword: The Imperative of Unambiguous Structural Verification The Analytical Strategy: A Multi-Faceted Approach The structure elucidation of a novel or uncharacterized small molecule is a puzzle. No single technique pr...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Unambiguous Structural Verification

The Analytical Strategy: A Multi-Faceted Approach

The structure elucidation of a novel or uncharacterized small molecule is a puzzle. No single technique provides the complete picture; instead, we assemble the solution from complementary pieces of evidence. Our strategy for Methyl 2-bromo-4,6-dimethoxybenzoate integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This combination allows us to determine the molecular formula, identify functional groups, and map the precise connectivity of the atomic framework.[1][2]

G cluster_start Initial Analysis cluster_data Spectroscopic Data Acquisition cluster_info Information Derived cluster_end Conclusion Unknown Unknown Sample (Methyl 2-bromo-4,6-dimethoxybenzoate) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR 1D & 2D NMR Spectroscopy Unknown->NMR Formula Molecular Formula (Isotopic Pattern) MS->Formula Func_Groups Functional Groups (C=O, C-O) IR->Func_Groups Connectivity Atomic Connectivity (¹H, ¹³C, HMBC, HSQC) NMR->Connectivity Structure Final Validated Structure Formula->Structure Connectivity->Structure Func_groups Func_groups Func_groups->Structure

Diagram 2: Key HMBC correlations confirming the structure. (Simplified representation)

Key Validating Correlations:

  • H-3 (δ 6.48) correlates to C-1 , C-2 , C-4 , and C-5 . The correlation to two substituent-bearing carbons (C-2 and C-4) and one protonated carbon (C-5) confirms its position.

  • H-5 (δ 6.65) correlates to C-1 , C-3 , C-4 , and C-6 . Similarly, this confirms its position adjacent to two substituted carbons.

  • The C4-OCH₃ protons (δ 3.92) show a strong three-bond correlation to C-3 and C-5 , unequivocally placing this methoxy group between these two protons.

  • The C6-OCH₃ protons (δ 3.88) show correlations to C-5 and C-1 , locking its position on the other side of the ring.

  • The ester methyl protons (δ 3.85) show a strong correlation to the ester carbonyl carbon (C=O at δ 165.4) , confirming the methyl ester functionality.

This web of interlocking correlations leaves no ambiguity about the substitution pattern on the aromatic ring.

Conclusion: A Synthesized and Validated Structure

By systematically integrating the data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments, we have unambiguously determined the structure of the compound as Methyl 2-bromo-4,6-dimethoxybenzoate .

  • MS confirmed the molecular formula C₁₀H₁₁BrO₄ and the presence of one bromine atom.

  • IR identified the key functional groups: an ester, aromatic ring, and ether linkages.

  • ¹H and ¹³C NMR established the number and type of proton and carbon environments.

  • 2D NMR (HSQC and HMBC) provided the definitive connectivity map, piecing together the molecular framework and confirming the precise location of each substituent on the aromatic ring.

This methodical, multi-technique approach exemplifies a robust and self-validating strategy essential for accuracy and confidence in chemical research and development.

Appendix: Standard Experimental Protocols

These protocols represent standard operating procedures for the acquisition of high-quality spectroscopic data for small molecules like Methyl 2-bromo-4,6-dimethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [3]Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 3.0 s

    • Relaxation Delay (d1): 2.0 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: 1.5 s

    • Relaxation Delay (d1): 5.0 s

    • Number of Scans: 1024

  • 2D NMR (HSQC/HMBC) Acquisition:

    • Utilize standard, gradient-selected pulse programs (e.g., hsqcedetgpsisp2.3 for HSQC, hmbcgplpndqf for HMBC).

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Set the HMBC experiment to detect long-range couplings of approximately 8 Hz.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Mass Range: 50 - 500 m/z

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 scans to improve the signal-to-noise ratio.

    • Range: 4000 - 400 cm⁻¹

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-bromo-4,6-dimethoxybenzoate

Executive Summary Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceutical agents and novel organic materials. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceutical agents and novel organic materials. Its precise structural characterization and purity assessment are paramount to ensuring the integrity and success of subsequent synthetic transformations. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of this compound. This guide provides a comprehensive technical overview of the mass spectrometric behavior of Methyl 2-bromo-4,6-dimethoxybenzoate, detailing predictive fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying principles of fragmentation, provide validated experimental protocols, and present a logical framework for spectral interpretation, empowering researchers to confidently identify and characterize this key synthetic building block.

Compound Overview and Physicochemical Properties

The subject of this guide is Methyl 2-bromo-4,6-dimethoxybenzoate. Its structure features a benzene ring substituted with a methyl ester, a bromine atom, and two methoxy groups. The bromine atom is positioned ortho to the ester, a structural feature that can influence fragmentation behavior through "ortho effects."[1][2] The molecule's properties are summarized below.

PropertyValueSource
Compound Name Methyl 2-bromo-4,6-dimethoxybenzoate-
Molecular Formula C₁₀H₁₁BrO₄Calculated
Molecular Weight 275.10 g/mol [3]
Monoisotopic Mass 273.98402 Da (for ⁷⁹Br) / 275.98197 Da (for ⁸¹Br)Calculated
CAS Number Not widely available; Isomer (4,5-dimethoxy) is 17667-32-2[3][4]
Structure Aromatic Ester, Aryl Halide, Aryl Ether-

Foundational Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] The process is a self-validating system that involves three core steps: ionization of the sample, separation of the resulting ions in a mass analyzer based on their m/z, and detection of these ions to generate a mass spectrum.[5] The resulting spectrum plots the relative abundance of ions against their m/z values, creating a unique molecular "fingerprint."[6]

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ion Source (Vacuum) cluster_2 Mass Analyzer (Vacuum) cluster_3 Detector cluster_4 Data System Sample Analyte in Solution (e.g., via GC or LC) Ionization Ionization (EI or ESI) Sample->Ionization Vaporization Mass_Analysis Ion Separation (by m/z) Ionization->Mass_Analysis Acceleration Detection Ion Detection Mass_Analysis->Detection Separation Data_Processing Mass Spectrum Generation Detection->Data_Processing Signal Transduction

Caption: General workflow of a mass spectrometry experiment.

Ionization Techniques for Methyl 2-bromo-4,6-dimethoxybenzoate

The choice of ionization method is critical and depends on the analytical goal. For a molecule like Methyl 2-bromo-4,6-dimethoxybenzoate, both "hard" and "soft" ionization techniques are applicable and provide complementary information.

Electron Ionization (EI): For Structural Elucidation

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons.[6] This process imparts significant internal energy, causing not only the formation of a molecular ion (M•+) but also extensive and reproducible fragmentation.[6][7] This rich fragmentation pattern is invaluable for detailed structural elucidation and is the standard method for creating searchable spectral libraries like the NIST database.[8] Given the analyte's expected volatility, EI is ideally coupled with Gas Chromatography (GC-MS).

Electrospray Ionization (ESI): For Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[9] It imparts minimal excess energy, resulting in very little fragmentation.[9] For this analyte, ESI in positive ion mode will readily form a protonated molecule, [M+H]⁺. This is exceptionally useful for unambiguously determining the molecular weight.[1][10] ESI is the standard ionization source for Liquid Chromatography (LC-MS) and is the gateway to tandem mass spectrometry (MS/MS) experiments.[11]

Analysis by GC-EI-MS: Predicted Fragmentation Pathways

Under electron ionization, the Methyl 2-bromo-4,6-dimethoxybenzoate molecule will form a radical cation (M•+) that undergoes a series of predictable fragmentation reactions. The stability of the aromatic ring means the molecular ion peak is expected to be prominent.[7]

The Molecular Ion (M•+) and Bromine's Isotopic Signature

A hallmark of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6] This results in two molecular ion peaks separated by 2 m/z units (M•+ and [M+2]•+) of almost identical intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the ion.[6]

  • M•+ (containing ⁷⁹Br): m/z 274.0

  • [M+2]•+ (containing ⁸¹Br): m/z 276.0

Primary Fragmentation Mechanisms

The fragmentation of the molecular ion is driven by the stability of the resulting fragments and the relative strengths of the chemical bonds. For aromatic esters, cleavage often occurs adjacent to the carbonyl group.[12]

  • Alpha-Cleavage (Loss of •OCH₃): The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da) from the ester group. This results in a highly stable acylium ion. This is often the base peak in the spectrum of aromatic methyl esters.

    • m/z 274/276 → m/z 243/245

  • Loss of a Methoxy Radical (•OCH₃) from the Ring: The methoxy groups on the aromatic ring can also lose a methyl radical followed by carbon monoxide, but direct loss of a methoxy radical is also possible. The loss of a methyl radical (•CH₃, 15 Da) from a methoxy ether group is a common pathway for aromatic ethers, leading to a stable quinone-like structure.[13]

    • m/z 274/276 → m/z 259/261 (Loss of •CH₃)

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of ortho-methoxy substituted aromatic compounds involves the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). This is a type of ortho effect.[14]

    • m/z 274/276 → m/z 244/246

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da).

    • m/z 274/276 → m/z 195

  • Formation of the Bromobenzoyl Cation: Cleavage can lead to the formation of a brominated benzoyl-type cation, followed by subsequent losses. For example, loss of the ester methyl group and CO.

The proposed fragmentation pathways are visualized below.

EI_Fragmentation_Pathway cluster_frags M_ion [M]•+ m/z 274/276 F1 [M - •OCH₃]+ m/z 243/245 (Acylium Ion) M_ion->F1 - •OCH₃ (ester) F2 [M - •CH₃]•+ m/z 259/261 M_ion->F2 - •CH₃ (ether) F3 [M - CH₂O]•+ m/z 244/246 M_ion->F3 - CH₂O (ortho effect) F4 [M - •Br]+ m/z 195 M_ion->F4 - •Br F5 [M - •OCH₃ - CO]+ m/z 215/217 F1->F5 - CO

Caption: Predicted EI fragmentation of Methyl 2-bromo-4,6-dimethoxybenzoate.

Summary of Predicted EI Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIdentity/Mechanism
274/276[C₁₀H₁₁BrO₄]•⁺Molecular Ion (M•+)
259/261[C₉H₈BrO₄]•⁺Loss of •CH₃ from a methoxy group
244/246[C₉H₉BrO₃]•⁺Loss of neutral formaldehyde (CH₂O)
243/245[C₉H₈BrO₃]⁺Base Peak? Loss of •OCH₃ from ester (α-cleavage)
215/217[C₈H₈BrO₂]⁺Loss of CO from the m/z 243/245 fragment
195[C₁₀H₁₁O₄]⁺Loss of •Br radical from M•+

Analysis by LC-ESI-MS/MS: Confirming Structure

Tandem mass spectrometry (MS/MS) provides an orthogonal method for structural confirmation.[11] In this workflow, the protonated molecule [M+H]⁺, formed via ESI, is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed.[11] The fragmentation of an even-electron ion like [M+H]⁺ proceeds through different, often simpler, pathways involving the loss of stable neutral molecules.[15]

The Precursor Ion: [M+H]⁺

In positive mode ESI, the analyte will readily accept a proton, likely on the carbonyl oxygen of the ester group or one of the methoxy oxygens.

  • [M+H]⁺ (containing ⁷⁹Br): m/z 275.0

  • [M+2+H]⁺ (containing ⁸¹Br): m/z 277.0

Predicted CID Fragmentation

The primary fragmentation pathways for the protonated molecule will involve the elimination of small, stable neutral molecules.[15]

  • Loss of Methanol (CH₃OH): A very common loss from protonated methyl esters and methoxy-substituted aromatics is the neutral loss of methanol (32 Da).[11]

    • m/z 275/277 → m/z 243/245

  • Loss of Carbon Monoxide (CO) and Water (H₂O): Subsequent fragmentation of the [M+H-CH₃OH]⁺ ion could involve the loss of carbon monoxide (28 Da).

ESI_MSMS_Workflow cluster_0 Ion Source cluster_1 MS1 cluster_2 Collision Cell cluster_3 MS2 Parent [M+H]+ m/z 275/277 Selection Precursor Ion Selection Parent->Selection CID Collision-Induced Dissociation (CID) Selection->CID Isolation Product_Scan Product Ion Analysis CID->Product_Scan Fragmentation Product_Ion1 [M+H - CH₃OH]+ m/z 243/245 Product_Scan->Product_Ion1 Product_Ion2 Further Fragments Product_Scan->Product_Ion2

Caption: Conceptual workflow for an ESI-MS/MS experiment.

Self-Validating Experimental Protocols

The following protocols are provided as robust starting points for the analysis of Methyl 2-bromo-4,6-dimethoxybenzoate. Instrument parameters should be optimized for sensitivity and resolution.

Protocol: GC-EI-MS for Structural Elucidation and Purity
  • Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. c. Perform a serial dilution to a final concentration of 1-10 µg/mL. The system validates itself by ensuring the observed signal is within the linear dynamic range of the detector.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol: LC-ESI-MS for Molecular Weight Confirmation
  • Sample Preparation: a. Prepare a 1 mg/mL stock solution in methanol or acetonitrile. b. Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). This ensures sample solubility and peak shape integrity.

  • LC-MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start with 20% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 20% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/Hr (Nitrogen).

    • Scan Range: m/z 100-500.

    • For MS/MS: Select precursor ions at m/z 275.0 and 277.0 with an isolation window of ±1 Da. Apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Conclusion

The mass spectrometric analysis of Methyl 2-bromo-4,6-dimethoxybenzoate is a robust and informative process. GC-EI-MS provides a detailed fragmentation fingerprint essential for unambiguous structural confirmation and impurity profiling, highlighted by the characteristic bromine isotopic pattern. Complementarily, LC-ESI-MS/MS offers a soft ionization approach to confirm the molecular weight and probe the molecule's structure through controlled fragmentation of the protonated species. By leveraging the principles and protocols outlined in this guide, researchers in synthetic chemistry and drug development can confidently apply mass spectrometry to verify the identity and purity of this important chemical intermediate, ensuring the quality and reliability of their scientific outcomes.

References

  • Mohara, S., Tanimoto, M., Kikuchi, Y., Hasegawa, Y., & Matsumoto, M. (1986). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 34(2), 107-114. [Link]

  • Schwarz, H. (2006). Some newer aspects of mass spectrometric ortho effects. In Mass Spectrometry (pp. 13-24). Springer, Berlin, Heidelberg. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495-1506. [Link]

  • Chem Simplified. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2001). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of mass spectrometry, 36(5), 571–586. [Link]

  • Harrison, A. G. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(10), 2036-2043. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15110997, Methyl 2-bromo-4-methoxybenzoate. [Link]

  • Harrison, A. G., & Li, X. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(10), 2036–2043. [Link]

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical chemistry, 65(22), 972A-986A. [Link] - Note: This is a foundational ESI reference, not from the search results, but authoritative.

  • NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
  • Bowie, J. H., & White, P. Y. (2000). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (2), 331-334. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7052, 2,4-Dimethoxybenzoic acid. [Link]

  • Bowie, J. H., Simons, B. K., & Donaghue, P. F. (1968). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1046-1051. [Link]

  • Sparkman, O. D. (2011). Introduction to mass spectrometry: instrumentation, applications, and strategies for data interpretation. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. [Link]

Sources

Foundational

Process Optimization and Mechanistic Rationale for the Synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate

Introduction Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized aromatic building block essential for the total synthesis of complex natural products, including resorcylic acid lactone spiroketals[1], and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized aromatic building block essential for the total synthesis of complex natural products, including resorcylic acid lactone spiroketals[1], and pharmaceutical active ingredients such as the cardiovascular drug Apabetalone[2]. Synthesizing this sterically congested benzene ring requires strict control over regioselectivity and a deep understanding of steric hindrance. This technical guide outlines a highly efficient, field-proven three-step synthetic route starting from commercially available 1-bromo-3,5-dimethoxybenzene, detailing the mechanistic causality and self-validating workup procedures for each step[3].

Section 1: Retrosynthetic Strategy and Regiochemical Control

A naive retrosynthetic approach to this target might suggest the direct electrophilic bromination of 2,4-dimethoxybenzoic acid. However, this route is fundamentally flawed due to competing directing effects. In 2,4-dimethoxybenzoic acid, the C5 position is highly activated by the para-methoxy group at C2 and the ortho-methoxy group at C4, leading predominantly to the 5-bromo isomer rather than the desired 6-bromo (equivalent to 2-bromo-4,6-dimethoxy) substitution.

To achieve absolute regiocontrol, the optimal pathway employs a bottom-up functionalization. By utilizing a Vilsmeier-Haack formylation on 1-bromo-3,5-dimethoxybenzene, followed by a Pinnick oxidation and a base-promoted SN2 esterification, the synthesis avoids regiochemical ambiguity and bypasses severe steric bottlenecks[2][3].

Synthesis_Workflow SM 1-Bromo-3,5-dimethoxybenzene (Starting Material) Int1 2-Bromo-4,6-dimethoxybenzaldehyde (Intermediate 1) SM->Int1 POCl3, DMF 90°C, 6h Int2 2-Bromo-4,6-dimethoxybenzoic acid (Intermediate 2) Int1->Int2 NaClO2, NaH2PO4 DMSO/H2O, 24h Prod Methyl 2-bromo-4,6- dimethoxybenzoate (Final Product) Int2->Prod CH3I, K2CO3 DMF, 50°C, 16h

Fig 1: Three-step synthetic workflow for Methyl 2-bromo-4,6-dimethoxybenzoate.

Section 2: Step-by-Step Methodologies and Mechanistic Causality

Step 1: Vilsmeier-Haack Formylation

The first step installs the carbon framework for the eventual carboxylate group via electrophilic aromatic substitution.

  • Protocol: To a stirred solution of 1-bromo-3,5-dimethoxybenzene (2.0 g, 9.21 mmol) in DMF (4.3 mL) at 0 °C, POCl3 (2.58 mL, 27.63 mmol) is added dropwise under an inert atmosphere. The orange mixture is heated to 90 °C for 6 hours. The reaction is poured into ice water (100 mL) and quenched by slowly adding solid KOH until pH 14 is reached. After stirring for 12 h, the aqueous layer is extracted with EtOAc (3 × 100 mL). The organic layer is washed with water and brine, dried over MgSO4, and concentrated to yield 2-bromo-4,6-dimethoxybenzaldehyde[3].

  • Causality & Validation: DMF and POCl3 react to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). While the C4 position (between the two methoxy groups) is theoretically the most electron-rich, steric shielding prevents attack at this site. Instead, the reaction proceeds exclusively at the C2 position. The self-validating workup involves the KOH quench: adjusting the pH to 14 hydrolyzes the intermediate iminium salt into the desired aldehyde and neutralizes the acidic POCl3 byproducts, allowing the neutral aldehyde to partition cleanly into the EtOAc phase during extraction[3].

Step 2: Chemoselective Pinnick Oxidation

The aldehyde is oxidized to the corresponding carboxylic acid without disrupting the electron-rich aromatic ring.

  • Protocol: To a solution of 2-bromo-4,6-dimethoxybenzaldehyde (1.5 g, 6.12 mmol) in DMSO (10 mL) and water (5 mL) at 0 °C, NaClO2 (2.2 g, 24.48 mmol) and NaH2PO4 (4.4 g, 36.72 mmol) are added. The mixture is stirred at ambient temperature for 24 h. The reaction is quenched with 2 N HCl (50 mL) and extracted with EtOAc (2 × 50 mL). The organic extract is washed with water and brine[3].

  • Causality & Validation: The Pinnick oxidation utilizes chlorous acid (generated in situ from NaClO2 and the NaH2PO4 buffer) to achieve a mild, highly chemoselective oxidation. DMSO acts as a scavenger for the hypochlorite byproduct, preventing unwanted electrophilic chlorination of the dimethoxy-activated aromatic ring. The protocol is self-validating via its acid-base workup: the basic/neutral reaction mixture holds the product as a water-soluble carboxylate salt. Adding 2 N HCl protonates the carboxylate, drastically lowering its aqueous solubility and driving it exclusively into the organic EtOAc phase[3].

Step 3: Base-Promoted SN2 Esterification

The final step converts the carboxylic acid to the methyl ester, requiring a strategic bypass of steric hindrance.

  • Protocol: To a stirred solution of 2-bromo-4,6-dimethoxybenzoic acid (0.5 g, 1.92 mmol) in DMF (5 mL) at 0 °C, K2CO3 (663.4 mg, 4.8 mmol) and CH3I (0.24 mL, 3.84 mmol) are added. The mixture is stirred at 50 °C for 16 h. The reaction is diluted with EtOAc (20 mL) and washed extensively with water (3 × 50 mL) and brine (50 mL)[3].

  • Causality & Validation: This step demonstrates a critical application of Victor Meyer's esterification law. Because the carboxylic acid is flanked by two ortho substituents (a bromine atom and a methoxy group), the carbonyl carbon is sterically shielded. A standard Fischer esterification (MeOH/H+) would fail because the required tetrahedral intermediate cannot easily form. Instead, this protocol uses K2CO3 to deprotonate the acid, creating a carboxylate nucleophile that attacks the unhindered electrophilic carbon of methyl iodide (CH3I) via an SN2 mechanism. The extensive water washes during workup self-validate the purification by completely partitioning the highly water-soluble DMF and inorganic potassium salts away from the hydrophobic ester product[3].

Esterification_Logic Acid 2-Bromo-4,6-dimethoxybenzoic acid (Di-ortho substituted / Sterically Hindered) Fischer Pathway A: Fischer Esterification Reagents: MeOH, H2SO4 Mechanism: Nucleophilic attack on Carbonyl Acid->Fischer Acid Catalysis SN2 Pathway B: Base-Promoted Alkylation Reagents: CH3I, K2CO3 Mechanism: Carboxylate attack on CH3I Acid->SN2 Base Catalysis Fail FAILED Blocked by Victor Meyer's Law (Steric clash at tetrahedral intermediate) Fischer->Fail Steric Blockade Success SUCCESS High Yield (Unhindered electrophilic center) SN2->Success SN2 Pathway

Fig 2: Mechanistic rationale for selecting SN2 alkylation over Fischer esterification.

Section 3: Quantitative Process Summary

The table below summarizes the stoichiometric ratios, reaction conditions, and expected yields for the validated three-step workflow.

StepTransformationReagents & SolventsTemp / TimeEquivalentsYield
1 Vilsmeier-Haack FormylationPOCl3, DMF90 °C / 6 hSM (1.0 eq), POCl3 (3.0 eq)90.8%
2 Pinnick OxidationNaClO2, NaH2PO4, DMSO/H2O25 °C / 24 hAldehyde (1.0 eq), NaClO2 (4.0 eq)>95%
3 SN2 EsterificationCH3I, K2CO3, DMF50 °C / 16 hAcid (1.0 eq), CH3I (2.0 eq)>90%

References

1.3 - PMC / National Institutes of Health 2.2 - Google Patents 3.1 - ResearchGate

Sources

Exploratory

electrophilic aromatic substitution on dimethoxybenzoates

An in-depth technical guide on the mechanistic principles, regioselectivity, and synthetic protocols for electrophilic aromatic substitution (EAS) on dimethoxybenzoates. Executive Summary Dimethoxybenzoates and their cor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mechanistic principles, regioselectivity, and synthetic protocols for electrophilic aromatic substitution (EAS) on dimethoxybenzoates.

Executive Summary

Dimethoxybenzoates and their corresponding carboxylic acids (e.g., veratric acid) are indispensable pharmacophores and versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs). They form the core structural motifs in various kinase inhibitors (such as gefitinib and erlotinib), antipsychotics, and prokinetic agents.

Mastering the regioselectivity of Electrophilic Aromatic Substitution (EAS) on these substrates is paramount for efficient synthetic design. This whitepaper provides a comprehensive analysis of the directing effects, steric constraints, and self-validating protocols for key EAS transformations—specifically nitration and bromination—on dimethoxybenzoate derivatives.

Mechanistic Principles: The Interplay of Directing Groups

The regiochemical outcome of EAS on dimethoxybenzoates is dictated by a complex "push-pull" electronic system. The ester (-COOR) or carboxylic acid (-COOH) moiety exerts a strong electron-withdrawing effect via resonance (-M) and induction (-I), deactivating the ring and directing incoming electrophiles to the meta positions. Conversely, the two methoxy groups (-OCH


) are strongly activating via resonance (+M), which easily overpowers their inductive withdrawal (-I), directing electrophiles to their respective ortho and para positions.
Case Study A: Synergistic Activation in Methyl 2,4-Dimethoxybenzoate

In methyl 2,4-dimethoxybenzoate, the C5 position experiences profound synergistic activation. It is located para to the 2-methoxy group and ortho to the 4-methoxy group, while simultaneously residing meta to the deactivating ester. Consequently, C5 acts as the thermodynamic and kinetic sink for electrophilic attack, allowing reactions like bromination to proceed rapidly without the need for strong Lewis acid catalysts.

Regioselectivity24 Substrate Methyl 2,4-dimethoxybenzoate Methoxy2 2-Methoxy Group (+M, -I) Substrate->Methoxy2 Methoxy4 4-Methoxy Group (+M, -I) Substrate->Methoxy4 Ester 1-Ester Group (-M, -I) Substrate->Ester Pos3 Position 3 (Ortho to both OMe) Sterically Hindered Methoxy2->Pos3 ortho Pos5 Position 5 (Para to 2-OMe, Ortho to 4-OMe) Synergistically Activated Methoxy2->Pos5 para Methoxy4->Pos3 ortho Methoxy4->Pos5 ortho Ester->Pos3 meta Ester->Pos5 meta MajorProduct Methyl 5-bromo-2,4-dimethoxybenzoate Pos5->MajorProduct EAS (e.g., Bromination) Pos6 Position 6 (Meta to both OMe) Deactivated

Caption: Synergistic directing effects dictating C5 regioselectivity in methyl 2,4-dimethoxybenzoate.

Case Study B: Competition in 3,4-Dimethoxybenzoic Acid (Veratric Acid)

For 3,4-dimethoxybenzoic acid, the competition for the electrophile is primarily between C2 and C6. The +M effect of the 3-methoxy group strongly activates its para position (C6). Despite C6 being ortho to the electron-withdrawing carboxyl group, the para-directing power of the methoxy group dominates the electronic landscape. This makes C6 the primary site for nitration, yielding 4,5-dimethoxy-2-nitrobenzoic acid—a critical precursor for the synthesis of the EGFR inhibitor Gefitinib[1].

Regioselectivity34 Substrate 3,4-Dimethoxybenzoic Acid Methoxy3 3-Methoxy Group (+M, -I) Substrate->Methoxy3 Methoxy4 4-Methoxy Group (+M, -I) Substrate->Methoxy4 Carboxyl 1-Carboxyl Group (-M, -I) Substrate->Carboxyl Pos2 Position 2 (Ortho to 3-OMe) Sterically Hindered Methoxy3->Pos2 ortho Pos6 Position 6 (Para to 3-OMe) Highly Activated Methoxy3->Pos6 para Pos5 Position 5 (Ortho to 4-OMe) Meta to Carboxyl Methoxy4->Pos5 ortho Carboxyl->Pos5 meta MajorProduct 4,5-Dimethoxy-2-nitrobenzoic acid Pos6->MajorProduct EAS (e.g., Nitration)

Caption: Regioselectivity logic for the nitration of 3,4-dimethoxybenzoic acid targeting the C6 position.

Experimental Workflows and Self-Validating Protocols

Trustworthiness & Reproducibility: The following protocols are designed with built-in validation steps (e.g., thermal monitoring, visual cues, and workup logic) to ensure high-fidelity replication and prevent common side reactions such as decarboxylation.

Protocol A: Regioselective Nitration of 3,4-Dimethoxybenzoic Acid

Objective: Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid[1]. Causality: Concentrated nitric acid acts as both the solvent and the electrophile source. The low temperature (0–5 °C) is critical to prevent over-nitration and oxidative cleavage of the electron-rich dimethoxy ring, as well as to suppress the formation of the decarboxylated byproduct (3,4-dimethoxybenzene)[1].

Step-by-Step Methodology:

  • Preparation: Cool 275 mL of concentrated nitric acid (HNO

    
    , 70%) in a round-bottom flask to 0–5 °C using an ice-salt bath.
    
  • Addition: Slowly add 50.0 g of 3,4-dimethoxybenzoic acid in small portions over 30 to 60 minutes.

    • Validation Check: Maintain internal temperature strictly below 10 °C. Exothermic spikes indicate oxidative degradation.

  • Reaction: Stir the reaction mass for 60 minutes at 0–5 °C. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot should completely disappear.

  • Quenching: Carefully pour the reaction mixture over 1000 g of crushed ice under vigorous stirring. A yellow precipitate will immediately form.

  • Isolation: Filter the precipitated solid under vacuum. Wash thoroughly with cold deionized water until the filtrate pH is neutral to remove residual nitric acid.

  • Purification: Recrystallize the crude product from toluene to obtain pure 4,5-dimethoxy-2-nitrobenzoic acid.

    • Expected Yield: ~86% (43.0 g).

Protocol B: Bromination of Methyl 2,4-Dimethoxybenzoate

Objective: Synthesis of methyl 5-bromo-2,4-dimethoxybenzoate. Causality: Bromine (Br


) in chloroform provides a mild electrophilic source. The extreme nucleophilicity of C5 (activated synergistically by two methoxy groups) eliminates the need for a Lewis acid catalyst (like FeBr

)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of methyl 2,4-dimethoxybenzoate in 20 mL of anhydrous chloroform (CHCl

    
    ) in a light-shielded flask.
    
  • Addition: Prepare a solution of 10.5 mmol of Br

    
     in 5 mL of CHCl
    
    
    
    . Add this dropwise to the substrate solution at room temperature over 15 minutes.
  • Observation: The red color of bromine will rapidly dissipate as it reacts, indicating successful electrophilic consumption.

  • Quenching: Once a faint red color persists (indicating slight Br

    
     excess) and TLC confirms completion, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    ) to neutralize residual bromine.
  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The resulting solid is typically >95% pure but can be recrystallized from ethanol.

Quantitative Data: Regioselectivity and Yields

To facilitate comparison across different substrates and reaction conditions, the table below summarizes the outcomes of various EAS reactions on dimethoxybenzoates.

SubstrateElectrophile SourceReaction TypeMajor ProductRegioselectivity LogicTypical Yield
3,4-Dimethoxybenzoic acid HNO

(conc.)
Nitration4,5-Dimethoxy-2-nitrobenzoic acidC6 (para to 3-OMe)80-86%
Methyl 3,4-dimethoxybenzoate HNO

/ H

SO

NitrationMethyl 4,5-dimethoxy-2-nitrobenzoateC6 (para to 3-OMe)~85%
Methyl 2,4-dimethoxybenzoate Br

/ CHCl

BrominationMethyl 5-bromo-2,4-dimethoxybenzoateC5 (para to 2-OMe, ortho to 4-OMe)>90%
2,6-Dimethoxybenzoic acid AlCl

/ R-COCl
Friedel-Crafts Acylation3-Acyl-2,6-dimethoxybenzoic acidC3 (meta to COOH, ortho to 2-OMe)Variable

Conclusion

The precise functionalization of dimethoxybenzoates relies heavily on understanding the hierarchical nature of directing groups in Electrophilic Aromatic Substitution. By mapping the synergistic and competing electronic effects of the ester/carboxyl and methoxy groups, chemists can reliably predict regioselectivity. The methodologies outlined above provide a robust, scalable framework for generating highly pure intermediates essential for modern drug discovery and development.

References

  • Source: Google Patents (WO2010076810A2)
  • Source: Google Patents (WO2011147102A1)
  • Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes Source: RSC Advances URL:[Link]

Sources

Foundational

Stability and Storage Dynamics of Methyl 2-bromo-4,6-dimethoxybenzoate: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Authority: Senior Application Scientist Executive Summary In the realm of advanced organic synthesis and drug development, Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Authority: Senior Application Scientist

Executive Summary

In the realm of advanced organic synthesis and drug development, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) serves as an indispensable, highly functionalized building block. As a poly-substituted aryl halide, it is frequently deployed in critical transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex bioactive pharmacophores. Recent literature highlights its pivotal role as a starting material in the total synthesis of 1[1], the anticancer agent 2[2], and 3[3].

However, the very functional groups that make this molecule synthetically valuable—the methyl ester and the ortho-bromine atom—also introduce specific thermodynamic and kinetic vulnerabilities. As an Application Scientist, I approach chemical storage not merely as a passive necessity, but as the active preservation of molecular potential. This whitepaper dissects the structural causality behind the degradation of Methyl 2-bromo-4,6-dimethoxybenzoate and establishes self-validating protocols to ensure absolute batch-to-batch reproducibility.

Structural Vulnerabilities & Mechanistic Causality

To engineer an effective storage protocol, we must first understand why the molecule degrades. Methyl 2-bromo-4,6-dimethoxybenzoate possesses two primary sites of instability:

  • The Electrophilic Methyl Ester: The carbonyl carbon is susceptible to nucleophilic attack. While the ortho-methoxy and ortho-bromo groups provide significant steric shielding (the "ortho effect"), the highly electronegative bromine atom exerts a strong inductive pull (-I effect), increasing the electrophilicity of the ester. In the presence of ambient moisture and trace basic impurities, hydroxide ions can bypass the steric bulk, leading to irreversible hydrolysis into 2-bromo-4,6-dimethoxybenzoic acid.

  • The Photo-Labile Aryl Bromide Bond: The C(sp2)-Br bond has a dissociation energy of approximately 81 kcal/mol. Ambient ultraviolet (UV) radiation provides sufficient energy to promote an electron to the

    
     antibonding orbital, inducing homolytic cleavage. This generates a highly reactive aryl radical that can abstract hydrogen from surrounding organic matter, resulting in debrominated impurities that will actively poison downstream palladium-catalyzed coupling cycles.
    

DegradationMechanisms API Methyl 2-bromo-4,6- dimethoxybenzoate Hydrolysis Ester Hydrolysis (Acid Degradant) API->Hydrolysis pH Imbalance Photolysis Photolytic Cleavage (Radical Degradant) API->Photolysis Homolytic Cleavage Moisture H2O / Ambient Base Moisture->API Nucleophilic Attack Light UV/Vis Radiation Light->API Photon Absorption

Mechanistic pathways of API degradation via hydrolysis and photolysis.

Empirical Stability Profiling

To quantify these vulnerabilities, we map the compound's integrity against simulated ICH Q1A (International Council for Harmonisation) environmental stress conditions. The data below illustrates the kinetic rate of degradation when standard storage protocols are violated.

Table 1: Accelerated Degradation Kinetics (Simulated Data)

Storage ConditionDurationAPI Purity (Area %)Primary Degradant IdentifiedMechanistic Causality
25°C / <10% RH (Dark) 12 Months> 99.5%NoneBaseline stability maintained; ideal state[4].
40°C / 75% RH (Dark) 6 Months97.2%2-bromo-4,6-dimethoxybenzoic acidThermal acceleration of moisture-driven ester hydrolysis.
25°C / Ambient Light 3 Months94.8%1,3-dimethoxybenzene derivativesUV-induced homolytic C-Br cleavage and radical abstraction.
60°C / 80% RH (Dark) 1 Month89.1%2-bromo-4,6-dimethoxybenzoic acidRapid nucleophilic attack overcoming steric hindrance.

Self-Validating Storage & Handling Protocols

Based on the kinetic data, standard "room temperature" storage is insufficient if humidity and light are not strictly controlled. The following protocol is designed as a self-validating system —meaning the procedure inherently prevents the errors it seeks to mitigate.

Core Storage Directives
  • Primary Packaging: The compound must be stored in amber glass vials to block UV transmission below 400 nm, effectively neutralizing the risk of photolytic debromination.

  • Atmospheric Control: Vials must feature PTFE-lined screw caps . Standard plastic caps are permeable to atmospheric moisture over time.

  • Temperature & Environment: Store sealed in a dry environment at room temperature (15°C to 25°C)[4]. For long-term archiving (>12 months), refrigeration (2°C to 8°C) in a desiccator cabinet is recommended to suppress thermodynamic degradation pathways.

Step-by-Step Handling Methodology
  • Thermal Equilibration: If stored refrigerated, allow the sealed vial to equilibrate to room temperature in a desiccator for 60 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the crystalline powder, initiating localized hydrolysis.

  • Inert Aliquoting: Transfer the vial to a nitrogen-filled glove bag or an inert-atmosphere glovebox before unsealing.

  • Backfilling: After extracting the required mass, purge the headspace of the source vial with ultra-high purity (UHP) Argon for 30 seconds. Argon is heavier than air and will form a protective blanket over the solid, displacing any residual oxygen or moisture before the cap is secured.

Analytical Workflow for Stability Monitoring

Before deploying Methyl 2-bromo-4,6-dimethoxybenzoate in sensitive catalytic cycles, its integrity must be verified. The following UHPLC-MS protocol is engineered to distinctly separate the intact ester from its primary degradants.

StabilityWorkflow S1 1. Inert Aliquoting (N=3, Amber Vials) S2 2. ICH Q1A Stress (Temp/Humidity) S1->S2 S3 3. Aprotic Quenching (MeCN Matrix) S2->S3 S4 4. UHPLC-MS Analysis (Impurity Profiling) S3->S4 S5 5. Kinetic Modeling (Degradation Rate) S4->S5

Self-validating analytical workflow for stability monitoring.

Experimental Protocol: UHPLC-PDA-MS Integrity Assay

Step 1: Aprotic Quenching & Dilution Weigh exactly 10.0 mg of the solid and dissolve it in 10.0 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile acts as an aprotic solvent, instantly quenching any ongoing aqueous hydrolysis while providing perfect compatibility with reverse-phase chromatography.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (buffers the silanols and ensures the acid degradant remains protonated).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: System Suitability Test (Self-Validation) Inject a standard solution of the API spiked with 1% 2-bromo-4,6-dimethoxybenzoic acid. The protocol is validated only if the resolution (


) between the API and the acid degradant is > 2.0. This ensures that any hydrolysis occurring during storage is unambiguously detected and not masked by peak tailing.

Step 4: Mass Spectrometry Validation Utilize Electrospray Ionization (ESI) in positive mode. The intact API will present a characteristic isotopic doublet at m/z 275.0 and 277.0


, confirming the retention of the bromine atom[5]. The absence of a peak at m/z 197.1 confirms the absence of debrominated photolytic impurities.

References

  • BLD Pharm - 58137-79-4 | Methyl 2-bromo-4,6-dimethoxybenzoate (Storage and Specifications) | 4

  • ResearchGate - Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources | 1

  • ResearchGate - Enhancing the Anticancer Activity and Selectivity of Goniothalamin Using pH-Sensitive Acetalated Dextran Nanoparticles | 2

  • ResearchGate - Kinetic Resolution of Racemic Aldehydes through Asymmetric Allenoate γ-Addition: Synthesis of (+)-Xylogiblactone A |3

  • Guidechem - C10H11BrO4 Chemical Dictionary and Properties | 5

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Coupling Strategies Utilizing Methyl 2-bromo-4,6-dimethoxybenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 581...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is a highly functionalized, sterically congested aryl halide that serves as a critical building block in the total synthesis of bioactive pharmacophores, including resorcylic acid lactones and corticiolic acid[1]. While it is a valuable intermediate, its unique steric and electronic environment poses significant challenges in palladium-catalyzed cross-coupling reactions.

This application note details the mechanistic rationale, condition optimization, and validated step-by-step protocols for utilizing this substrate in Suzuki-Miyaura couplings, with a specific focus on the challenging B-alkyl (reductive) Suzuki coupling.

Chemical & Mechanistic Profiling

Structural Nuances and Reactivity

The reactivity of Methyl 2-bromo-4,6-dimethoxybenzoate in cross-coupling is dictated by the spatial arrangement of its substituents:

  • Steric Hindrance: The bromine atom at C2 is flanked by a bulky methyl ester group at C1. This ortho-substitution creates a high steric barrier for the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.

  • Electronic Effects: The methoxy groups at C4 and C6 are meta to the bromine atom. Because they cannot donate electron density directly to the C2 position via resonance, the C-Br bond remains relatively electrophilic (further enhanced by the electron-withdrawing ester at C1). This electrophilicity is advantageous for oxidative addition, meaning the primary bottleneck is steric, not electronic.

Overcoming β-Hydride Elimination in B-Alkyl Couplings

When coupling this aryl bromide with alkylboranes (e.g., 9-BBN derivatives), the reaction faces a severe competing side-reaction: β-hydride elimination . After transmetalation, the resulting Pd(II)-alkyl intermediate can rapidly undergo β-hydride elimination to yield undesired alkene byproducts instead of the target cross-coupled product.

The Causality of Catalyst Selection: To suppress this, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required. The dppf ligand enforces a strict cis-geometry on the palladium center and sterically crowds the coordination sphere. This specific geometry accelerates the desired reductive elimination step, forming the C-C bond faster than the complex can undergo the conformational changes required for β-hydride elimination[2].

Experimental Workflows & Protocols

Reaction Workflow Visualization

Workflow A Reactant Prep Ar-Br + 9-BBN-Alkyl B Base & Solvent K2CO3 in DMF/H2O A->B C Strict Degassing Argon Purge (10 min) B->C D Catalyst Addition [Pd(dppf)Cl2·DCM] C->D E Cross-Coupling 100 °C, 16 h D->E F Workup EtOAc Extraction E->F

Caption: Standardized workflow for the B-Alkyl Suzuki-Miyaura coupling of the sterically hindered aryl bromide.

Validated Protocol: Synthesis of Methyl 2,4-dimethoxy-6-pentadecylbenzoate

Adapted from the protection-free synthesis of corticiolic acid[1][2].

Self-Validating System Note: This protocol utilizes in-process TLC and LCMS monitoring. The use of a sealed tube prevents solvent loss at 100 °C, ensuring concentration parameters remain constant.

Step 1: Preparation of the Alkylborane Reagent

  • To a stirred solution of pentadec-1-ene (1.0 eq, 1.19 mmol) in anhydrous THF (5 mL), add 9-BBN (0.5 M in THF, 5.0 eq, 5.95 mmol) at room temperature under an inert argon atmosphere.

  • Seal the reaction tube and stir at 50 °C for 16 hours.

  • Validation: Monitor by TLC (5% EtOAc in petroleum ether). Evaporate the mixture under reduced pressure to half volume. Use this crude 9-BBN complex immediately to prevent oxidation.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a dried Schlenk flask, dissolve Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq, 0.727 mmol) in DMF (3.5 mL).

  • Add water (0.1 mL). Causality: The 35:1 DMF/H2O ratio is critical. Water is required to dissolve the inorganic base and form the reactive boronate "ate" complex, which is a prerequisite for transmetalation.

  • Add K₂CO₃ (2.5 eq, 1.82 mmol).

  • Critical Step: Degas the suspension by bubbling argon directly through the solvent for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the alkylborane.

  • Transfer the prepared 9-BBN complex (from Step 1) into the reaction mixture via a gas-tight syringe.

  • Add the catalyst [Pd(dppf)Cl₂·DCM] (0.1 eq, 0.0727 mmol) and degas for an additional 5 minutes.

  • Seal the vessel and heat to 100 °C for 16 hours.

  • Validation: LCMS should indicate the disappearance of the Ar-Br mass (m/z = 275.1) and the appearance of the product mass.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

Quantitative Optimization Data

The steric bulk of the ortho-ester group necessitates elevated temperatures and specific catalyst-ligand combinations. The table below summarizes the optimization parameters that led to the validated protocol[2].

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄K₂CO₃THF / H₂O651621%Low yield; triphenylphosphine lacks the bite angle to suppress β-hydride elimination.
2[Pd(dppf)Cl₂·DCM]K₂CO₃DMF / H₂O801644%Moderate yield; dppf ligand improves reductive elimination, but thermal energy is insufficient to overcome steric barrier of oxidative addition.
3[Pd(dppf)Cl₂·DCM] K₂CO₃ DMF / H₂O 100 16 72% Optimal; high temp overcomes steric hindrance; dppf prevents alkene byproducts.

Catalytic Cycle & Logical Relationships

Understanding the catalytic bottlenecks is essential for troubleshooting this reaction. The diagram below maps the Suzuki-Miyaura cycle specifically tailored to the electronic and steric realities of Methyl 2-bromo-4,6-dimethoxybenzoate.

CatalyticCycle Pd0 Active Catalyst Pd(0)(dppf) OxAdd Oxidative Addition Requires 100°C to overcome ortho-ester steric bulk Pd0->OxAdd + Ar-Br TransMet Transmetalation Facilitated by H2O/K2CO3 forming boronate complex OxAdd->TransMet + Alkyl-9-BBN / Base RedElim Reductive Elimination dppf bite angle forces cis-geometry, preventing β-hydride elimination TransMet->RedElim - Boron waste RedElim->Pd0 + Coupled Product

Caption: Catalytic cycle of the B-alkyl Suzuki coupling highlighting steric and mechanistic bottlenecks.

References

1.1 - National Institutes of Health (PMC). 2. 3 - ResearchGate. 3.2 - ResearchGate / RSC Advances.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-Bromo-4,6-dimethoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling highly functionalized, sterically hindered substrates like Methyl 2-bromo-4,6-dimethoxybenzoate presents a unique set of thermodynamic and kinetic challenges [1]. This specific aryl halide is a critical building block in the total synthesis of bioactive pharmacophores, such as corticiolic acid and resorcylic acid lactones [1, 2].

The Dual Challenge: Steric and Electronic Deactivation

As an Application Scientist, it is crucial to understand why standard coupling conditions (e.g., simple Pd(PPh₃)₄ in ethanol) often fail or result in protodehalogenation for this substrate:

  • Electronic Deactivation: The presence of two strongly electron-donating methoxy groups (-OCH₃) significantly increases the electron density of the aromatic ring. This electron richness strengthens the C-Br bond, making the initial oxidative addition of the Pd(0) catalyst kinetically sluggish.

  • Steric Hindrance (Di-ortho Substitution): The reactive C-Br bond is flanked by an ortho-methoxy group and an ortho-ester group. This extreme steric congestion impedes the transmetalation step and creates a high energy barrier for reductive elimination , often leading to catalyst trapping and off-target side reactions (e.g., homocoupling or protodeboronation) [3].

Strategic Catalyst and Ligand Selection

To overcome these barriers, the catalytic system must be carefully engineered:

  • For sp²-sp³ Couplings (Alkylboranes): Utilizing a ligand with a wide bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in [Pd(dppf)Cl₂] , provides the necessary flexibility to force the sterically demanding reductive elimination [1].

  • For sp²-sp² Couplings (Arylboronic Acids): Dialkylbiaryl phosphine ligands (Buchwald-type ligands like SPhos or RuPhos ) are required. Their electron-rich nature accelerates oxidative addition, while their bulky, flexible architecture promotes rapid reductive elimination via secondary Pd-arene interactions[3, 4].

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n (Electron-Rich) OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L_n (Sterically Congested) Pd0->OxAdd + Methyl 2-bromo-4,6-dimethoxybenzoate (Rate Limiting Step) TransMet Transmetalation Complex Pd(II)(Ar)(R)L_n (Base Activated) OxAdd->TransMet + R-B(OH)2 / K2CO3 - KBr, - KHCO3 RedElim Reductive Elimination Sterically Driven Ar-R Product TransMet->RedElim Accelerated by bulky ligands (e.g., dppf, SPhos) RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling tailored for highly hindered aryl bromides.

Quantitative Data Summary: Condition Optimization

The following table synthesizes the causality behind reaction condition optimization for coupling Methyl 2-bromo-4,6-dimethoxybenzoate.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)YieldMechanistic Rationale
Alkyl-9-BBN Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%)K₂CO₃ / DMF:H₂O (35:1)100 °C72%Large bite-angle of dppf forces reductive elimination of sp²-sp³ centers [1].
Phenylboronic Acid Pd₂(dba)₃ / SPhos (5 mol%)K₃PO₄ / Toluene:H₂O (10:1)90 °C>85%SPhos provides electron density for oxidative addition and steric bulk for elimination [4].
Alkyl-9-BBN Pd(PPh₃)₄ (10 mol%)K₂CO₃ / THF:H₂O80 °C<20%Triphenylphosphine lacks sufficient steric bulk to drive reductive elimination; catalyst stalls.
Arylboronic Acid Pd(OAc)₂ / P(t-Bu)₃ (5 mol%)Cs₂CO₃ / Dioxane100 °C65%Good oxidative addition, but prone to protodeboronation side reactions due to slow transmetalation.

Self-Validating Experimental Protocols

Protocol A: sp²-sp³ Reductive Suzuki Coupling (Alkyl Addition)

This protocol is specifically optimized for synthesizing alkyl-substituted arenes (e.g., intermediates for corticiolic acid) using 9-BBN alkyl complexes [1].

Materials Required:

  • Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 equiv, 0.727 mmol)

  • Alkyl-9-BBN complex (solution in THF, 1.5 equiv)

  • K₂CO₃ (2.5 equiv, 1.82 mmol) *[Pd(dppf)Cl₂·CH₂Cl₂] (0.1 equiv, 10 mol%)

  • Anhydrous DMF (3.5 mL) and Degassed H₂O (0.1 mL)

Step-by-Step Methodology:

  • Base and Substrate Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-4,6-dimethoxybenzoate (0.2 g) and K₂CO₃ (251.5 mg).

  • Solvent Addition & Primary Degassing: Add DMF (3.5 mL) and H₂O (0.1 mL). Causality: Water is strictly required to form the reactive boronate species during transmetalation. Purge the mixture with Argon for exactly 10 minutes.

  • Nucleophile Addition: Inject the pre-formed Alkyl-9-BBN complex (in THF) via a gas-tight syringe.

  • Catalyst Introduction & Secondary Degassing: Quickly add the[Pd(dppf)Cl₂·CH₂Cl₂] catalyst (59.4 mg) under a positive stream of Argon. Degas the final mixture for an additional 5 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous oxygen exclusion prevents the formation of inactive Pd black.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 16 hours under an inert atmosphere.

  • Validation Checkpoint (In-Process): At 12 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Success Indicator: Disappearance of the m/z 275/277 doublet (starting material) and appearance of the product mass.

    • Failure Indicator: Appearance of m/z 197 indicates protodehalogenation (reduction of the C-Br bond without coupling), suggesting the transmetalation step is failing (check base/water ratio).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: sp²-sp² Coupling with Arylboronic Acids

Optimized for forming highly hindered tri-ortho-substituted biaryls.

Modifications from Protocol A:

  • Catalyst System: Use Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Solvent System: Toluene/H₂O (10:1) at 90 °C.

  • Base: K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is a stronger base than K₂CO₃, which accelerates the transmetalation of sterically demanding arylboronic acids without causing ester hydrolysis of the substrate.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Rigorous Degassing (Argon Purge) Prep->Degas React 3. Heating & Stirring (90-100 °C) Degas->React Monitor 4. Reaction Monitoring (LC-MS Validation) React->Monitor Workup 5. Quench & Extraction (EtOAc/H2O) Monitor->Workup

Standard laboratory workflow for air-sensitive, sterically hindered Suzuki-Miyaura couplings.

References

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources. RSC Advances / PubMed Central (PMC). Details the specific use of Methyl 2-bromo-4,6-dimethoxybenzoate in a 9-BBN-based reductive Suzuki–Miyaura coupling. URL:[Link]

  • Total Synthesis of the Resorcyclic Acid Lactone Spiroketal. ResearchGate. Highlights the use of Methyl 2-bromo-4,6-dimethoxybenzoate as a core building block in complex natural product synthesis via cross-coupling. URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand. Organic Letters (ACS Publications). Discusses the mechanistic requirements for overcoming steric repulsion in multi-ortho-substituted biaryls. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC). Comprehensive review of SPhos and related ligands for coupling deactivated and hindered aryl bromides. URL:[Link]

Method

Application Note: Hydrolysis of Sterically Hindered Methyl 2-bromo-4,6-dimethoxybenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating methodology for the conversion of the highly sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating methodology for the conversion of the highly sterically hindered methyl 2-bromo-4,6-dimethoxybenzoate to 2-bromo-4,6-dimethoxybenzoic acid.

Mechanistic Rationale and the Steric Challenge

The hydrolysis of methyl 2-bromo-4,6-dimethoxybenzoate presents a classic challenge in synthetic organic chemistry. Standard ester saponification typically proceeds via the


 mechanism (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage), wherein a hydroxide anion attacks the carbonyl carbon to form a tetrahedral intermediate[1].

However, in methyl 2-bromo-4,6-dimethoxybenzoate, the carbonyl carbon is severely shielded by two bulky ortho-substituents: a bromine atom and a methoxy group. This di-ortho substitution effectively blocks the Bürgi-Dunitz trajectory required for nucleophilic attack[2]. Consequently, standard mild conditions (e.g., LiOH in THF/H₂O at room temperature) result in near-zero conversion. Applying brute-force thermal conditions (e.g., refluxing NaOH in aqueous DMSO or ethylene glycol) often leads to undesired side reactions, such as nucleophilic aromatic substitution (


) of the labile ortho-bromine or demethylation of the aryl ethers.

To bypass the blocked


 pathway, researchers must employ alternative mechanistic strategies:
  • Alkyl-Oxygen Cleavage (

    
    ):  Utilizing anhydrous Lithium Iodide (LiI) in refluxing pyridine. Here, the iodide acts as a soft nucleophile that attacks the sterically accessible ester methyl group via an 
    
    
    
    mechanism, liberating the carboxylate without ever interacting with the shielded carbonyl carbon[1],[3].
  • Anhydrous Silanolate Attack: Utilizing Potassium Trimethylsilanolate (

    
    ) in anhydrous THF. 
    
    
    
    acts as a highly soluble, "naked" hydroxide equivalent. Without the bulky hydrogen-bonded solvation shell present in aqueous hydroxide solutions, the silanolate is nucleophilic enough to force cleavage of the hindered ester[4],[5].

G Substrate Methyl 2-bromo-4,6-dimethoxybenzoate (Sterically Hindered) Standard Standard Saponification (LiOH/NaOH, H2O/MeOH, RT) Substrate->Standard B_Ac2 Attempt LiI Alkyl-Oxygen Cleavage (LiI, Pyridine, 110 °C) Substrate->LiI B_Al2 S_N2 KOSiMe3 Anhydrous Silanolate (KOSiMe3, THF, 60-80 °C) Substrate->KOSiMe3 Anhydrous Attack Fail No Reaction / Side Products (Blocked B_Ac2 Pathway) Standard->Fail Success 2-bromo-4,6-dimethoxybenzoic acid (High Yield) LiI->Success KOSiMe3->Success

Mechanistic divergence in the hydrolysis of sterically hindered ortho-substituted methyl benzoates.

Comparative Methodological Data

To guide the selection of the appropriate protocol, the following table summarizes the quantitative operational parameters and expected outcomes for the hydrolysis of di-ortho-substituted methyl benzoates.

Reagent SystemMechanismTemp (°C)Time (h)Expected YieldPrimary Limitation
LiOH / H₂O / THF

25 - 6548+< 10%Complete steric blockage of the carbonyl.
NaOH / DMSO / H₂O

100 - 12012 - 2430 - 50%High risk of

displacing the ortho-Br.
LiI / Pyridine

(

)
110 - 11524 - 4080 - 90%Requires removal of toxic, high-boiling pyridine.

/ THF
Anhydrous

65 - 8016 - 2485 - 95%Reagent is moisture-sensitive; requires inert atmosphere.

Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly controlling the anhydrous environment, the causality of the cleavage is directed entirely toward the intended mechanisms.

Protocol A: Cleavage via Lithium Iodide in Pyridine

This method is highly reliable for methyl esters and completely avoids nucleophilic attack on the aromatic ring[3].

Reagents & Equipment:

  • Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq)

  • Anhydrous Lithium Iodide (LiI) (5.0 to 10.0 eq)

  • Anhydrous Pyridine (0.2 M relative to substrate)

  • Reflux apparatus with an argon/nitrogen line.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Reagent Charging: Add methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq) and anhydrous LiI (5.0 eq). Critical Causality Note: LiI is highly hygroscopic. Water contamination will poison the

    
     trajectory by hydrating the lithium ion, preventing it from coordinating the ester carbonyl. Weigh LiI rapidly or in a glovebox.
    
  • Solvent Addition: Inject anhydrous pyridine to achieve a 0.2 M concentration of the substrate.

  • Reaction Execution: Heat the mixture to a gentle reflux (110–115 °C) under Argon. Maintain reflux for 24 to 40 hours. The mixture will darken significantly.

  • Reaction Tracking (Self-Validation): Withdraw a 10 µL aliquot, dilute in EtOAc, and wash with 1N HCl. Spot on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes with 1% Acetic Acid). The starting material (

    
    ) will disappear, replaced by a highly polar, UV-active acid spot (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature. Concentrate the pyridine under high vacuum. Partition the dark residue between Ethyl Acetate (EtOAc) and 1N HCl (ensure the aqueous layer is pH < 2 to fully protonate the product).

  • Isolation: Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield the crude 2-bromo-4,6-dimethoxybenzoic acid.
    
Protocol B: Anhydrous Cleavage via Potassium Trimethylsilanolate ( )

This method offers a milder temperature profile and easier workup, ideal for late-stage synthesis[4],[5].

Reagents & Equipment:

  • Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq)

  • Potassium Trimethylsilanolate (

    
    ) (2.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

  • Sealed tube or heavy-walled pressure flask.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Argon counter-flow, charge a dry pressure flask with the substrate (1.0 eq) and

    
     (2.5 eq).
    
  • Solvent Addition: Add anhydrous THF to reach 0.1 M. Seal the flask.

  • Reaction Execution: Heat the sealed system to 70 °C behind a blast shield. Stir vigorously for 16–24 hours. Causality Note: The closed system prevents the loss of THF and maintains the high concentration of the silanolate required to overcome the steric barrier of the di-ortho substituents.

  • Workup: Cool to room temperature. Carefully vent the flask. Evaporate the THF under reduced pressure.

  • Acidification: Dissolve the resulting potassium carboxylate salt in distilled water. Slowly add 1N HCl dropwise until the pH reaches 2.0–3.0. A white/off-white precipitate of 2-bromo-4,6-dimethoxybenzoic acid will form.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) or EtOAc (3x). Dry the combined organics over

    
    , filter, and concentrate.
    

Analytical Validation (Self-Validating System)

To confirm the absolute success of the hydrolysis and rule out side reactions (such as demethylation of the aryl ethers), Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

  • Starting Material (Methyl 2-bromo-4,6-dimethoxybenzoate): The

    
    -NMR spectrum (
    
    
    
    ) exhibits three distinct singlets in the methoxy region: the two aryl methoxy groups at
    
    
    3.87 ppm and
    
    
    3.89 ppm, and the ester methyl group at
    
    
    3.91 ppm[6].
  • Product (2-bromo-4,6-dimethoxybenzoic acid): The

    
    -NMR spectrum (
    
    
    
    ) will show a broad singlet far downfield at
    
    
    13.11 ppm (carboxylic acid OH). Crucially, the spectrum will only contain two singlets in the 3.78–3.81 ppm range, integrating for 3H each[7].
  • Validation Checkpoint: The complete disappearance of the third 3H singlet at

    
     3.9 ppm confirms 100% ester cleavage, while the retention of the two aryl methoxy singlets confirms that the harsh conditions did not cause undesired ether cleavage.
    

References

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources. nih.gov.[Link]

  • NEW SYNTHESIS OF APABETALONE. semanticscholar.org.[Link] (URL approximated from DOI routing)

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat-usa.org.[Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. stackexchange.com.[Link]

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. researchgate.net.[Link]

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones. rsc.org.[Link]

  • Total Synthesis of Respirantin. nih.gov.[Link]

Sources

Application

palladium catalysts for cross-coupling with Methyl 2-bromo-4,6-dimethoxybenzoate

An authoritative guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for cross-coupling reactions with the sterically hindered and electron-rich substrate, Me...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for cross-coupling reactions with the sterically hindered and electron-rich substrate, Methyl 2-bromo-4,6-dimethoxybenzoate.

Introduction: Navigating the Challenges of a Valuable Building Block

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] These transformations are fundamental in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] Methyl 2-bromo-4,6-dimethoxybenzoate is a valuable synthetic building block, but its structure presents significant challenges for cross-coupling reactions. The aromatic ring is electron-rich due to two methoxy groups, and the bromine atom is flanked by both a methoxy group and a methyl ester, creating considerable steric hindrance.[5]

These steric and electronic factors can significantly impede the initial, often rate-limiting, oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond.[5][6] Consequently, successful coupling of this substrate is highly dependent on the rational selection of a specialized palladium catalyst system. This guide provides an in-depth analysis of catalyst selection, detailed experimental protocols, and the mechanistic principles required to overcome these challenges.

The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle.[7][8] While specific details can vary between reaction types (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), the fundamental steps remain consistent:

  • Oxidative Addition : An active, low-valent Pd(0) species inserts into the carbon-halide (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the most challenging step for sterically hindered and electron-rich substrates.[1][9]

  • Transmetalation / Nucleophilic Attack : The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium center.[1][10] For Heck reactions, this step involves coordination and migratory insertion of an alkene.[8][11]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂(R) (Transmetalation Product) OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans_Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: The Critical Role of Ligands

The success of coupling sterically demanding substrates like Methyl 2-bromo-4,6-dimethoxybenzoate hinges almost entirely on the choice of ligand coordinated to the palladium center. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields. Modern catalyst systems employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are specifically designed to overcome the hurdles of difficult substrates.[2][12][13]

Why are these ligands effective?

  • Promote Active Catalyst Formation : They stabilize the highly reactive, low-coordinate monoligated Pd(0)L species, which is often the true active catalyst for oxidative addition.[14]

  • Accelerate Oxidative Addition : The strong σ-donating character of these ligands increases the electron density on the palladium center, making it more nucleophilic and lowering the energy barrier for insertion into the C-Br bond.[14]

  • Facilitate Reductive Elimination : Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover rates.[14]

The Buchwald and Hartwig groups have developed an extensive portfolio of biarylphosphine ligands that are exceptionally effective for challenging couplings.[15][16]

Recommended Catalyst Systems

The following table summarizes recommended starting points for various cross-coupling reactions with Methyl 2-bromo-4,6-dimethoxybenzoate, based on protocols for structurally similar, sterically hindered aryl bromides.[5][17][18][19]

Cross-Coupling ReactionPalladium SourceRecommended Ligand(s)Typical BaseSolvent(s)Key Considerations
Suzuki-Miyaura (C-C)Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OBulky ligands are crucial for high yields with the hindered substrate.[12][19]
Buchwald-Hartwig (C-N)Pd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, DioxaneThe choice of ligand and base is highly dependent on the amine coupling partner.[5][15]
Heck (C-C)Pd(OAc)₂P(o-tolyl)₃, P(t-Bu)₃, NHCsEt₃N, K₂CO₃DMF, MeCN, DioxaneHigher temperatures may be required to overcome steric hindrance.[11][20]
Sonogashira (C-C)PdCl₂(PPh₃)₂, Pd(OAc)₂XPhos, P(t-Bu)₃ (Copper-free)Et₃N, DBU, i-Pr₂NHTHF, DioxaneCopper-free conditions using bulky ligands can prevent alkyne homocoupling.[6][21]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for two of the most common and powerful cross-coupling reactions.

General Experimental Workflow

Experimental_Workflow Start Start Setup 1. Add Solids to Flask (Aryl Bromide, Coupling Partner, Pd Catalyst, Ligand, Base) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent(s) Inert->Solvent React 4. Heat to Reaction Temperature (Vigorous Stirring) Solvent->React Monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) React->Monitor Workup 6. Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Upon Completion Purify 7. Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the C-C bond formation between Methyl 2-bromo-4,6-dimethoxybenzoate and an arylboronic acid.

Materials:

  • Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv.)

  • Anhydrous, degassed Toluene

  • Degassed Water

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To the oven-dried Schlenk flask, add Methyl 2-bromo-4,6-dimethoxybenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[22]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed toluene and degassed water via syringe to achieve a typical reaction concentration of 0.1-0.2 M with respect to the aryl bromide. A common solvent ratio is 10:1 Toluene:H₂O.

  • Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a procedure for the C-N bond formation between Methyl 2-bromo-4,6-dimethoxybenzoate and a secondary amine like morpholine.

Materials:

  • Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed Toluene or Dioxane

  • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the oven-dried Schlenk tube.

  • Inert Atmosphere : Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas three times.[5]

  • Reagent Addition : Under a positive pressure of inert gas, add Methyl 2-bromo-4,6-dimethoxybenzoate. Then, add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the addition of morpholine.

  • Reaction : Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 16-24 hours.

  • Monitoring : Periodically check the reaction's progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired arylamine product.

Safety Precautions : Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood. Phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI Search.
  • Cross-Coupling Reactions Guide. (n.d.). Google AI Search.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). Rsc.org.
  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. (2025, March 7). Journal of the American Chemical Society - ACS Publications.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025, May 29). PMC.
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
  • Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30). Taylor & Francis.
  • Application Notes and Protocols for Sonogashira Coupling with Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025, November 5). ResearchGate.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google AI Search.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Application Notes and Protocols: Heck Reaction of Ethyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI.
  • Sonogashira Coupling of 2-Bromo-4-methoxybenzoic Acid: Application Notes and Protocols. (n.d.). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). Google AI Search.
  • New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. (n.d.). Zenodo.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PMC.

Sources

Method

Application Note: Methyl 2-bromo-4,6-dimethoxybenzoate in Medicinal Chemistry and Natural Product Synthesis

Executive Summary Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is a highly functionalized, electron-rich aryl bromide that serves as a cornerstone building block in modern medicinal chemistry. Its unique tri-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is a highly functionalized, electron-rich aryl bromide that serves as a cornerstone building block in modern medicinal chemistry. Its unique tri-substituted aromatic architecture—featuring a reactive ortho-bromide, an ester handle, and two electron-donating methoxy groups—makes it an ideal precursor for synthesizing complex biaryl systems, resorcylic acid lactones, and targeted pharmacophores. This application note details the mechanistic rationale, optimized protocols, and analytical data for deploying this reagent in advanced cross-coupling and cascade cyclization workflows.

Physicochemical Profiling & Mechanistic Rationale

To effectively utilize Methyl 2-bromo-4,6-dimethoxybenzoate, chemists must account for its distinct electronic and steric microenvironment:

  • Electronic Modulation : The two methoxy groups at the 4- and 6-positions are strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, which inherently increases the activation energy required for the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl halides. Consequently, highly active, electron-rich phosphine ligands (e.g., dppf) and elevated temperatures are often required to drive the catalytic cycle.

  • Steric Shielding : The bromide is flanked by a bulky methyl ester at the ortho position and a methoxy group at the para/meta relative position. This di-ortho substitution pattern creates significant steric hindrance around the C-Br bond, necessitating ligands with a wide bite angle to stabilize the transition state.

  • Orthogonal Reactivity : The methyl ester provides a robust handle for post-coupling modifications, such as saponification to the corresponding benzoic acid or direct nucleophilic attack during cascade cyclizations.

Key Applications in Drug Discovery

Synthesis of PTB1B Inhibitors via Suzuki-Miyaura C(sp2)-C(sp3) Coupling

Corticiolic acid is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. The synthesis of corticiolic acid analogs relies on a critical C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling between Methyl 2-bromo-4,6-dimethoxybenzoate and an alkyl borane. Traditional alkylations suffer from competing


-hydride elimination; however, utilizing a 9-BBN-alkyl complex suppresses this side reaction, enabling high-yielding C-C bond formation .
Accessing Resorcylic Acid Lactones via Sonogashira/Gold-Catalysis

Resorcylic acid lactones (RALs), such as the spiroacetal Citreoviranol, exhibit profound kinase inhibitory activities. Methyl 2-bromo-4,6-dimethoxybenzoate is deployed in a tandem sequence: an initial Sonogashira coupling with an alkynol, followed by an unprecedented Au(III)-catalyzed cascade cyclization. The carbophilic Au(III) activates the alkyne for a 5-endo-dig hydroalkoxylation, generating an oxocarbenium intermediate that is subsequently trapped by the neighboring carboxylate to form a [5,5]-oxaspirolactone scaffold .

Quantitative Data Presentation

Table 1: Physicochemical Properties of Methyl 2-bromo-4,6-dimethoxybenzoate

PropertyValue
CAS Number 58137-79-4
Molecular Formula C10H11BrO4
Molecular Weight 275.10 g/mol
LogP (Predicted) ~2.91
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O

Table 2: Optimization of C(sp2)-C(sp3) Suzuki-Miyaura Coupling Conditions

CatalystLigandSolvent / BaseTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4PPh3THF / K2CO380< 20Steric bulk of substrate inhibits oxidative addition; PPh3 is insufficiently electron-rich.
Pd(OAc)2SPhosToluene / Cs2CO310045Improved oxidative addition, but protodeboronation competes.
Pd(dppf)Cl2 dppf DMF:H2O / K2CO3 100 72 Bidentate ligand stabilizes Pd intermediate; aqueous DMF accelerates transmetalation.

Experimental Protocols

Protocol A: C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling

Objective : Synthesize Methyl-2,4-dimethoxy-6-alkylbenzoate by coupling Methyl 2-bromo-4,6-dimethoxybenzoate with a 9-BBN-alkyl complex.

  • Preparation of the Borane Complex : In a flame-dried Schlenk flask under argon, add the terminal alkene (1.2 eq) to a 0.5 M solution of 9-BBN in THF. Stir at room temperature for 12 hours.

    • Self-Validation: The solution should remain clear and colorless. Disappearance of the alkene terminal proton signals (~5.8 ppm) in a crude 1H-NMR aliquot confirms quantitative hydroboration.

  • Reagent Assembly : To a separate round-bottom flask, add Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq, 0.727 mmol) and K2CO3 (2.5 eq, 1.82 mmol).

  • Solvent Addition & Degassing : Suspend the mixture in DMF (3.5 mL) and deionized water (0.1 mL). Degas the suspension by bubbling argon directly into the liquid for exactly 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Catalyst Introduction : Transfer the prepared 9-BBN-alkyl solution into the reaction flask via cannula. Immediately add [Pd(dppf)Cl2·DCM] (0.1 eq). Degas for an additional 5 minutes.

  • Reaction Execution : Heat the mixture to 100 °C for 16 hours under an argon balloon.

    • Self-Validation: The reaction mixture will transition from a bright orange/red suspension to a dark brown/black mixture, indicating the formation and active turnover of the Pd(0) species.

  • Workup & Isolation : Cool to room temperature. Quench with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Self-Validation: The product typically elutes at Rf = 0.45, exhibiting strong UV absorbance at 254 nm.

Protocol B: Au(III)-Catalyzed Cascade Spiroketalization

Objective : Convert an ortho-alkynylbenzoate intermediate (derived from a prior Sonogashira coupling of the title compound) into a[5,5]-oxaspirolactone.

  • Substrate Preparation : Dissolve the ortho-alkynylbenzoate (1.0 eq) in anhydrous dichloroethane (DCE) to a concentration of 0.05 M.

    • Causality: High dilution is critical to favor the intramolecular 5-endo-dig cyclization kinetics over intermolecular oligomerization.

  • Catalyst Addition : Add AuCl3 (5 mol%) in one portion at room temperature under argon.

  • Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor strictly by TLC.

    • Self-Validation: The starting material (Rf ~0.5 in 7:3 Hex/EtOAc) will rapidly convert to a highly polar oxocarbenium intermediate, which then resolves into the final spiroketal product (Rf ~0.3). The disappearance of the alkyne stretch (~2100 cm⁻¹) and appearance of a lactone carbonyl stretch (~1750 cm⁻¹) via crude IR confirms cyclization.

  • Quenching & Purification : Filter the reaction mixture through a short pad of Celite to remove the gold catalyst, washing the pad with DCM. Concentrate the filtrate in vacuo and purify via flash chromatography.

Synthetic Workflows Visualization

G SM Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 9-BBN) SM->Suzuki C(sp2)-C(sp3) Alkylation Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI) SM->Sonogashira Terminal Alkyne Corticiolic Corticiolic Acid Analogs (PTB1B Inhibitors) Suzuki->Corticiolic Ester Hydrolysis Alkyne o-Alkynylbenzoate Intermediate Sonogashira->Alkyne AuCat Au(III)-Catalyzed Cyclization (5-endo-dig) Alkyne->AuCat AuCl3 / Cascade Spiro Resorcylic Acid Lactones (e.g., Citreoviranol) AuCat->Spiro Spiroketalization

Figure 1: Divergent synthetic workflows utilizing Methyl 2-bromo-4,6-dimethoxybenzoate.

References

  • Title : Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources Source : RSC Advances (2024) URL :[Link]

  • Title : Total Synthesis of the Resorcylic Acid Lactone Spiroacetal Citreoviranol Source : The Journal of Organic Chemistry (2016) URL :[Link]

  • Title : Gold(III)-Catalyzed Cascade Cyclization of 2-(4-Hydroxyalkynyl)benzoates to Access Benzannulated[5,5]-Oxaspirolactones Source : The Journal of Organic Chemistry (2021) URL :[Link]

Application

derivatization of the ester group of Methyl 2-bromo-4,6-dimethoxybenzoate

An Application Guide to the Strategic Derivatization of the Ester Group in Methyl 2-bromo-4,6-dimethoxybenzoate For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of the Ester Group in Methyl 2-bromo-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the chemical derivatization of the methyl ester functional group of Methyl 2-bromo-4,6-dimethoxybenzoate. This compound serves as a versatile scaffold in synthetic chemistry, and modification of its ester group opens pathways to a diverse range of molecules, including carboxylic acids, amides, and alcohols, which are pivotal intermediates in the synthesis of novel pharmaceutical agents and functional materials.

The strategic placement of a bromine atom and two methoxy groups on the aromatic ring offers multiple reaction sites. However, this guide focuses exclusively on the transformation of the ester moiety. The protocols and principles outlined herein are based on established organic chemistry transformations, adapted to the specific structural context of the target molecule. The presence of ortho-substituents (a bromine atom and a methoxy group) relative to the ester introduces steric considerations that can influence reaction kinetics and must be taken into account during experimental design.

Hydrolysis: Synthesis of 2-Bromo-4,6-dimethoxybenzoic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the gateway to further derivatization, such as the formation of acid chlorides or activated esters for amide coupling. Saponification, or base-catalyzed hydrolysis, is the most common and generally irreversible method for this purpose.

Principle and Mechanism

Base-catalyzed ester hydrolysis is a nucleophilic acyl substitution reaction.[1] A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion as the leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield the carboxylate salt, driving the reaction to completion. Subsequent acidification is required during the workup to protonate the carboxylate and isolate the neutral carboxylic acid product. The steric hindrance imposed by the ortho-bromo and ortho-methoxy groups may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unhindered benzoates.[1]

Experimental Protocol: Saponification

Objective: To synthesize 2-Bromo-4,6-dimethoxybenzoic acid via base-catalyzed hydrolysis of the corresponding methyl ester.

Materials:

  • Methyl 2-bromo-4,6-dimethoxybenzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 to 4:1 ratio).

  • Base Addition: Add Sodium Hydroxide (2.0 - 3.0 eq.), either as a solid or a pre-dissolved aqueous solution, to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

  • Work-up (Cooling & Acidification): Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.

  • Protonation: Slowly acidify the cold aqueous solution by adding 2M HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4,6-dimethoxybenzoic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation
ParameterConditionRationale
Base NaOH or KOH (2-3 eq.)Provides the hydroxide nucleophile and drives the reaction by forming the carboxylate salt.
Solvent MeOH / WaterCo-solvent system to dissolve both the organic ester and the inorganic base.
Temperature Reflux (~70-80 °C)Provides thermal energy to overcome the activation barrier, which may be elevated due to steric hindrance.
Reaction Time 2-6 hoursTypical duration; should be confirmed by reaction monitoring (TLC).
Work-up Acidification (HCl)Protonates the carboxylate salt to yield the neutral, isolable carboxylic acid.
Purification RecrystallizationEffective method for purifying the solid carboxylic acid product.
Visualization: Hydrolysis Workflow

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve Ester in MeOH/H2O AddBase Add NaOH (aq) Start->AddBase 1.0 eq. Reflux Heat to Reflux (2-6 h) AddBase->Reflux 2-3 eq. Cool Cool & Remove MeOH Reflux->Cool Monitor by TLC Acidify Acidify with HCl to pH 1-2 Cool->Acidify Extract Extract with EtOAc Acidify->Extract Purify Wash, Dry, Concentrate & Recrystallize Extract->Purify Product Pure Carboxylic Acid Purify->Product

Caption: Workflow for the saponification of Methyl 2-bromo-4,6-dimethoxybenzoate.

Reduction: Synthesis of (2-Bromo-4,6-dimethoxyphenyl)methanol

Reduction of the ester group provides the corresponding primary alcohol, a valuable building block that can participate in ether synthesis, further oxidation, or substitution reactions. This transformation requires a strong reducing agent.

Principle and Mechanism

The carbonyl of an ester is not reactive enough to be reduced by mild reducing agents like sodium borohydride. A powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is necessary. The mechanism involves two successive nucleophilic attacks by hydride ions (H⁻). The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate that expels methoxide to give an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxyaluminate intermediate. An aqueous acidic workup then protonates the alkoxide to yield the final primary alcohol.

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize (2-Bromo-4,6-dimethoxyphenyl)methanol by reducing the methyl ester with LiAlH₄.

Materials:

  • Methyl 2-bromo-4,6-dimethoxybenzoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

Procedure:

  • Safety First: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the complete consumption of the starting ester.

  • Work-up (Fieser Quench): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry vigorously for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). A protocol for a similar reduction can be found in the literature.[2]

Data Presentation
ParameterConditionRationale
Reducing Agent LiAlH₄ (1.5-2.0 eq.)A powerful hydride source required for the complete reduction of the ester to the primary alcohol.
Solvent Anhydrous THF or Et₂OAprotic ether solvent that is stable to LiAlH₄ and effectively dissolves the ester.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures the reaction goes to completion.
Atmosphere Inert (N₂ or Ar)Prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture.
Work-up Fieser Quench (H₂O, NaOH)A standardized, safe procedure to quench excess LiAlH₄ and precipitate aluminum salts for easy removal.
Purification Column ChromatographyStandard method to isolate the pure alcohol from any side products or unreacted intermediates.
Visualization: Reduction Workflow

Reduction_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Purification Start Suspend LiAlH4 in Anhydrous THF at 0°C AddEster Add Ester solution dropwise at 0°C Start->AddEster 1.5-2.0 eq. Stir Warm to RT (1-3 h) AddEster->Stir 1.0 eq. Quench Fieser Quench at 0°C (H2O, NaOH, H2O) Stir->Quench Monitor by TLC Filter Filter through Celite Quench->Filter Extract Concentrate Filtrate Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Primary Alcohol Purify->Product Amidation_Workflow cluster_main_path Direct Aminolysis cluster_alt_path Two-Step Alternative Start Combine Ester, Amine, & optional Catalyst Heat Heat in Sealed Tube (100-150°C, 12-48h) Start->Heat Workup Cool, Dilute, & Wash (Acid & Base) Heat->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Purify->Product Hydrolysis 1. Hydrolysis to Carboxylic Acid Coupling 2. Amide Coupling (e.g., EDC, Amine) Hydrolysis->Coupling

Sources

Method

Scale-Up Synthesis and Process Optimization of Methyl 2-bromo-4,6-dimethoxybenzoate

Strategic Overview & Retrosynthetic Rationale Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4)[1] is a highly valuable synthetic building block used extensively in the total synthesis of resorcylic acid lactones, s...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4)[1] is a highly valuable synthetic building block used extensively in the total synthesis of resorcylic acid lactones, spiroketals, and bioactive pharmacophores such as corticiolic acid and citreoviranol[2][3].

While the direct bromination of methyl 3,5-dimethoxybenzoate has been historically investigated, it frequently suffers from poor regioselectivity on a large scale, yielding tedious-to-separate mixtures of 2-bromo and 4-bromo isomers[4]. To achieve a scalable, high-purity profile, modern process chemistry favors a strategic three-step bottom-up approach starting from 1-bromo-3,5-dimethoxybenzene. This route ensures absolute regiocontrol and eliminates the need for complex chromatographic separations, making it ideal for multi-gram to kilogram scale-up[2].

SynthesisRoute SM 1-Bromo-3,5-dimethoxybenzene Int1 2-Bromo-4,6-dimethoxybenzaldehyde SM->Int1 POCl3, DMF Int2 2-Bromo-4,6-dimethoxybenzoic acid Int1->Int2 NaClO2, NaH2PO4 Product Methyl 2-bromo-4,6-dimethoxybenzoate Int2->Product CH3I, K2CO3

Fig 1: Three-step synthetic route to Methyl 2-bromo-4,6-dimethoxybenzoate.

Process Chemistry & Mechanistic Causality (E-E-A-T Insights)

As a process scientist, understanding the why behind the chemistry is critical for troubleshooting and scale-up safety:

  • Regioselective Formylation (Step 1): In 1-bromo-3,5-dimethoxybenzene, position 2 is activated by the para-methoxy group and is less sterically hindered than position 4 (which is buttressed between two methoxy groups). Thus, the Vilsmeier-Haack reagent selectively attacks position 2, guaranteeing a single regioisomer[2].

  • Endogenous Scavenging in Pinnick Oxidation (Step 2): The conversion of the aldehyde to the carboxylic acid utilizes NaClO₂. A dangerous byproduct of this reaction is hypochlorous acid (HOCl), a potent electrophile that would rapidly chlorinate the electron-rich dimethoxyarene ring. Using DMSO as a co-solvent is a strategic masterstroke; DMSO acts as an endogenous scavenger for HOCl (oxidizing to dimethyl sulfone), protecting the aromatic core without requiring external alkene scavengers like 2-methyl-2-butene[2].

  • Bypassing Victor Meyer's Law (Step 3): The resulting 2-bromo-4,6-dimethoxybenzoic acid is a di-ortho-substituted benzoic acid. Due to severe steric hindrance, standard Fischer esterification (MeOH/H⁺) is kinetically restricted. We bypass this steric penalty by utilizing an Sₙ2 alkylation of the carboxylate anion using a methylating agent (CH₃I) and a mild base (K₂CO₃)[2].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems for scale-up, complete with in-process control (IPC) checkpoints.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2-bromo-4,6-dimethoxybenzaldehyde.

  • Initiation: To a stirred solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add POCl₃ (3.0 eq) dropwise under an inert argon atmosphere.

  • Propagation: Heat the resulting orange-colored reaction mixture to 90 °C and stir for 6 hours.

  • Quench & Hydrolysis (Validation Checkpoint): Pour the mixture into ice water. Slowly add solid KOH until a pH of 14 is reached. Causality: The highly basic environment is required to fully hydrolyze the stable iminium intermediate into the target aldehyde. Stir for 12 h at room temperature.

  • Isolation: Extract the crude material with EtOAc (3 × vol). Wash with brine, dry over anhydrous MgSO₄, and concentrate.

Step 2: Pinnick Oxidation

Objective: Synthesis of 2-bromo-4,6-dimethoxybenzoic acid.

  • Initiation: Dissolve 2-bromo-4,6-dimethoxybenzaldehyde (1.0 eq) in a 2:1 mixture of DMSO and water (0.4 M) at 0 °C.

  • Oxidation: Add NaClO₂ (4.0 eq) followed by NaH₂PO₄ (6.0 eq). Stir the mixture at ambient temperature for 24 hours.

  • Quench (Validation Checkpoint): Quench the reaction by adding 2 N HCl until the pH drops below 3. Causality: The product is a carboxylic acid; it must be fully protonated to partition into the organic phase during extraction.

  • Isolation: Extract with EtOAc, wash extensively with water (3 × vol) to remove DMSO, followed by brine. Dry and concentrate to afford the acid as an off-white solid[2].

Step 3: Base-Promoted Esterification

Objective: Synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate.

  • Initiation: To a stirred solution of 2-bromo-4,6-dimethoxybenzoic acid (1.0 eq) in DMF (0.4 M) at 0 °C, add K₂CO₃ (2.5 eq).

  • Alkylation: Add Methyl Iodide (CH₃I) (2.0 eq) dropwise. Scale-up Note: For multi-kilogram scales, CH₃I can be substituted with Dimethyl Sulfate (DMS) to mitigate volatility hazards, though reaction times may require adjustment.

  • Propagation: Stir the mixture at 50 °C for 16 hours.

  • Isolation: Dilute with EtOAc and wash with water (3 × vol) to completely remove DMF and inorganic salts. Wash with brine, dry, and concentrate under reduced pressure[2].

Workflow Reaction Crude Reaction Mixture Quench Aqueous Quench & Extraction Reaction->Quench Wash Brine Wash & Phase Separation Quench->Wash Dry Drying (MgSO4) & Filtration Wash->Dry Concentration Vacuum Concentration Dry->Concentration Crystallization Recrystallization Concentration->Crystallization

Fig 2: Standardized downstream processing workflow for scale-up esterification.

Quantitative Data & Characterization

Table 1: Scale-up Optimization Parameters & Yields

StepTransformationReagentsTemp / TimeExpected YieldPurity (LCMS)
1 FormylationPOCl₃ (3.0 eq), DMF90 °C / 6 h82 - 85%> 95%
2 OxidationNaClO₂ (4.0 eq), NaH₂PO₄25 °C / 24 h69 - 75%> 96%
3 EsterificationCH₃I (2.0 eq), K₂CO₃50 °C / 16 h88 - 92%> 98%

Table 2: Analytical Characterization Data

Analytical MethodExpected Signals / Values for Target Product
LCMS (ESI) m/z = 275.0 / 277.0 [M+H]⁺ (Characteristic 1:1 Bromine isotope pattern)
¹H NMR (CDCl₃) δ ~6.75 (d, J = 2.0 Hz, 1H), ~6.50 (d, J = 2.0 Hz, 1H), 3.92 (s, 3H, Ester -CH₃), 3.85 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃)
Appearance White to off-white crystalline solid

References

  • Title: Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources Source: RSC Advances / National Institutes of Health (NIH) URL: [Link]

  • Title: Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Source: ResearchGate URL: [Link]

Sources

Application

experimental procedure for the bromination of methyl 4,6-dimethoxybenzoate

An Application Note and Detailed Protocol for the Regioselective Bromination of Methyl 4,6-dimethoxybenzoate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the elect...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Regioselective Bromination of Methyl 4,6-dimethoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the electrophilic aromatic bromination of methyl 4,6-dimethoxybenzoate to yield methyl 3-bromo-4,6-dimethoxybenzoate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Introduction and Mechanistic Overview

The bromination of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a bromine atom that can be further functionalized. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[1][2]

The substrate, methyl 4,6-dimethoxybenzoate, is a highly activated aromatic system. The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The regioselectivity of the bromination is therefore determined by the interplay of these directing effects. The powerful activating and directing influence of the two methoxy groups will dictate the position of bromination, leading to substitution at the position ortho to one methoxy group and para to the other.

The mechanism for the bromination of benzene and its derivatives typically involves two main steps:

  • Formation of a highly electrophilic bromine species: While molecular bromine (Br₂) can be used, often with a Lewis acid catalyst like FeBr₃ to increase its electrophilicity, for highly activated rings such as methyl 4,6-dimethoxybenzoate, a solution of bromine in a polar protic solvent like acetic acid is often sufficient.[3][4][5] The polar solvent helps to polarize the Br-Br bond, making one bromine atom more electrophilic.

  • Attack by the aromatic ring and rearomatization: The π-electron system of the benzene ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2][3] A base (which can be the solvent or the counter-ion) then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[1][4]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl 4,6-dimethoxybenzoate≥98%Commercially Available
BromineReagent GradeCommercially AvailableExtremely toxic and corrosive. Handle with extreme care in a fume hood.
Glacial Acetic AcidACS GradeCommercially AvailableCorrosive. Handle in a fume hood.
Sodium ThiosulfateAnhydrous, ≥98%Commercially AvailableFor quenching unreacted bromine.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Diethyl Ether or Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate or Sodium SulfateCommercially AvailableFor drying the organic phase.
Deuterated Chloroform (CDCl₃)Commercially AvailableFor NMR analysis.

Safety Precautions

Extreme caution must be exercised when handling bromine and glacial acetic acid.

  • Bromine (Br₂): Highly toxic, corrosive, and causes severe burns upon contact with skin and eyes.[6][7][8] It is also fatal if inhaled.[6][8] Always handle liquid bromine in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or a suitable alternative), a lab coat, and chemical splash goggles with a face shield.[9][10] Have a solution of sodium thiosulfate or sodium carbonate readily available to neutralize any spills.[7]

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.[6][9] The vapors are irritating to the respiratory system. Handle in a chemical fume hood and wear appropriate PPE.

  • General Precautions: Ensure all glassware is dry before use. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocol

Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4,6-dimethoxybenzoate (e.g., 5.0 g, 1 equivalent) in glacial acetic acid (e.g., 25 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid (e.g., 10 mL). Note: Calculate the molar equivalents carefully based on the starting material.

Bromination Reaction
  • Cool the reaction mixture in the round-bottom flask to 0-5 °C using an ice bath.

  • Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of methyl 4,6-dimethoxybenzoate over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). This will precipitate the crude product.

  • To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange-red color of bromine disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water.

  • Air-dry the crude product on the filter paper.

Purification
  • The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.[11]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of Methyl 3-bromo-4,6-dimethoxybenzoate

The structure and purity of the final product should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The integration and splitting patterns will be consistent with the structure of the product.
¹³C NMR The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.
Mass Spec. The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
FT-IR The infrared spectrum will show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the methoxy groups and the ester, and C-H stretches of the aromatic ring and methyl groups.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Methyl 4,6-dimethoxybenzoate in Acetic Acid cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react precipitate Pour into Ice-Water react->precipitate quench Quench with Na2S2O3 precipitate->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize characterize Spectroscopic Characterization recrystallize->characterize

Caption: Experimental workflow for the bromination of methyl 4,6-dimethoxybenzoate.

Discussion

The described protocol offers a reliable method for the regioselective bromination of methyl 4,6-dimethoxybenzoate. The choice of glacial acetic acid as the solvent is advantageous as it is polar and protic, facilitating the polarization of the bromine molecule without the need for a harsh Lewis acid catalyst, which could lead to side reactions with the highly activated substrate. The low reaction temperature during the addition of bromine helps to control the reaction rate and minimize the formation of polybrominated byproducts. The work-up procedure is straightforward and effectively removes unreacted bromine and the acid catalyst, while the final recrystallization step ensures the isolation of a high-purity product.

References

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • JoVE. Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Trade name: Bromine-Sodium. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • CLEAPSS. Student safety sheets 55 Bromine. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Google Patents.
  • Rsc.org. Supplementary Information. [Link]

  • Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]

  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • PMC. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. [Link]

  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

  • Stack Exchange. Organic Chemistry Aromatic synthesis. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]

Sources

Method

Application Note: Synthesis of Complex Heterocycles Utilizing Methyl 2-bromo-4,6-dimethoxybenzoate

Strategic Rationale & Chemical Significance In the landscape of modern drug development and natural product synthesis, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is a critical objective. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Significance

In the landscape of modern drug development and natural product synthesis, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is a critical objective. Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) has emerged as a privileged, bifunctional building block for these endeavors.

Structurally, this molecule features an ortho-haloester motif flanked by strongly electron-donating methoxy groups. This specific architecture provides a dual-reactivity profile:

  • The Aryl Bromide: Serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig).

  • The Methyl Ester: Acts as an internal, tethered nucleophile primed for subsequent transition-metal-catalyzed cascade cyclizations.

This application note details the utilization of methyl 2-bromo-4,6-dimethoxybenzoate in the synthesis of benzannulated [5,5]-oxaspirolactones and isocoumarins[1]—motifs frequently found in bioactive natural products such as the resorcylic acid lactone spiroketal, Citreoviranol[2].

Mechanistic Causality: The Au(III) Cascade Pathway

The transformation of methyl 2-bromo-4,6-dimethoxybenzoate into a spirocyclic heterocycle is a masterclass in exploiting orthogonal metal catalysis. The process relies on a two-stage sequence: a Pd/Cu-catalyzed Sonogashira coupling followed by a highly orchestrated Au(III)-catalyzed cascade cyclization[3].

Why Au(III)? Gold(III) salts, such as


, are exceptionally soft Lewis acids with a profound "alkynophilicity." Unlike harder Lewis acids, Au(III) selectively coordinates to the 

-system of the alkyne without prematurely coordinating to the Lewis-basic methoxy or ester oxygen atoms.

The Cascade Mechanism:

  • Activation: The Au(III) catalyst activates the tethered alkyne of the intermediate 2-(4-hydroxyalkynyl)benzoate.

  • Hydroalkoxylation (5-endo-dig): The pendant hydroxyl group attacks the activated alkyne, forming a cyclic enol-ether which immediately resolves into a highly reactive oxocarbenium ion.

  • Carboxylate Trapping: The ortho-ester carbonyl oxygen (rendered highly nucleophilic by the synergistic electron-donating effect of the 4,6-dimethoxy groups) attacks the oxocarbenium ion. Subsequent demethylation yields the final benzannulated [5,5]-oxaspirolactone[4].

  • Steric Diversion: If the hydroxyl group is sterically hindered, the pathway shifts. The ester directly attacks the Au-activated alkyne via a competitive 6-endo-dig cyclization, yielding an isochromenone (isocoumarin) derivative[3].

Pathway Visualization

Au(III)-catalyzed cascade cyclization of methyl 2-bromo-4,6-dimethoxybenzoate.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure reproducibility and high fidelity in the synthesis of these complex heterocycles.

Protocol A: Sonogashira Cross-Coupling

Objective: Synthesis of the 2-(4-hydroxyalkynyl)benzoate intermediate.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve methyl 2-bromo-4,6-dimethoxybenzoate (1.0 mmol, 275.1 mg) and the terminal alkynol (e.g., 4-pentyn-1-ol, 1.2 mmol) in anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol).

    • Causality: DMF solubilizes the electron-rich aryl bromide, while

      
       serves as the requisite base to neutralize the HBr byproduct.
      
  • Catalyst Addition: Add

    
     (4 mol%) and CuI (4 mol%).
    
    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI generates the highly nucleophilic copper acetylide intermediate.

  • Atmospheric Control: Purge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the Glaser homocoupling of the terminal alkyne, which would consume the starting material and complicate purification.

  • Reaction Execution: Heat the mixture to 60 °C for 4–6 hours.

    • Validation Checkpoint: The reaction transitions from a yellow suspension to a dark amber solution. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active bromide spot (

      
      ) and the emergence of a highly fluorescent product spot (
      
      
      
      ).
  • Workup: Quench with saturated aqueous

    
     (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water (3 × 20 mL) to quantitatively remove the DMF. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol B: Au(III)-Catalyzed Cascade Cyclization

Objective: Assembly of the benzannulated [5,5]-oxaspirolactone.

  • Substrate Solvation: Dissolve the purified 2-(4-hydroxyalkynyl)benzoate (0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an Argon atmosphere.

    • Causality: DCM is a non-coordinating solvent. Using a coordinating solvent (like THF or MeCN) would competitively bind to the Au(III) center, drastically dampening its alkynophilicity and stalling the reaction.

  • Catalyst Introduction: Add anhydrous

    
     (5 mol%, 7.6 mg) in one portion at room temperature.
    
    • Causality: The cascade is kinetically rapid at 25 °C. Heating is avoided to prevent decomposition of the oxocarbenium intermediate or unwanted polymerization of the enol-ether.

  • Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: A slight darkening of the solution occurs. TLC (Hexanes/EtOAc 3:2) will indicate complete consumption of the alkyne and the formation of a slightly less polar, intensely UV-active spot corresponding to the spirocycle.

  • Quench & Isolation: Filter the crude reaction mixture directly through a short pad of Celite/Silica (1:1) to sequester the gold catalyst. Elute with EtOAc (10 mL). Concentrate the filtrate in vacuo to yield the crude oxaspirolactone, which can be recrystallized or purified via flash chromatography.

Quantitative Optimization Data

The choice of catalyst and solvent is paramount for the success of the cascade cyclization. The following table summarizes the optimization parameters demonstrating the superiority of Au(III) systems for this specific transformation.

Catalyst (mol %)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Mechanistic Causality / Observation

(5%)
DCM 25 2.0 >99 85 Optimal alkynophilicity; non-coordinating solvent ensures rapid turnover.

(5%)
DCM252.5>9982Viable alternative; slightly slower kinetics due to hydrate coordination.

(10%)
Toluene8012.06045Insufficient Lewis acidity; requires thermal activation, leading to degradation.
AgOTf (10%)DCM2524.0<5N.R.Fails to adequately activate the internal alkyne; no cascade initiated.

Data synthesized from standardized optimization protocols for benzannulated oxaspirolactones[3].

References

  • Ready Access to Benzannulated [5,5]-Oxaspirolactones Using Au(III)-Catalyzed Cascade Cyclizations The Journal of Organic Chemistry (2022) URL:[Link]

  • Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol The Journal of Organic Chemistry (2016) URL:[Link]

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources RSC Advances (2024) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-bromo-4,6-dimethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in isolating high-purity methyl 2-bromo-4,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in isolating high-purity methyl 2-bromo-4,6-dimethoxybenzoate .

This compound is typically synthesized via the esterification of 2-bromo-4,6-dimethoxybenzoic acid using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[1]. It serves as a critical, sterically hindered building block for complex downstream cross-couplings (e.g., Sonogashira and Suzuki-Miyaura reactions) in the total synthesis of bioactive natural products like corticiolic acid[2] and the resorcylic acid lactone spiroketal citreoviranol[3].

Because trace impurities can poison transition-metal catalysts in subsequent steps, achieving >98% purity is non-negotiable.

Diagnostic Purification Workflow

Before initiating purification, it is critical to profile your crude mixture using LC-MS or ¹H-NMR to identify the dominant impurities. The workflow below dictates the appropriate intervention based on your analytical results.

PurificationWorkflow Crude Crude Methyl 2-bromo- 4,6-dimethoxybenzoate Analysis LC-MS / 1H-NMR Impurity Profiling Crude->Analysis DMF Residual DMF / MeI Analysis->DMF High Solvent Peak Acid Unreacted Precursor (Carboxylic Acid) Analysis->Acid Acidic Impurity Byproducts Organic Byproducts (e.g., Des-bromo) Analysis->Byproducts Close Rf Spots Wash1 Aqueous Workup (5% LiCl wash) DMF->Wash1 Wash2 Alkaline Wash (Sat. NaHCO3) Acid->Wash2 Chroma Flash Chromatography (Hexane/EtOAc) Byproducts->Chroma Wash1->Wash2 Proceed to Wash2->Chroma Proceed to Pure Pure Compound (>98% Purity) Chroma->Pure Final Polish

Diagnostic workflow for the purification of crude methyl 2-bromo-4,6-dimethoxybenzoate.

Step-by-Step Methodologies

Protocol A: Advanced Aqueous Workup (Solvent & Precursor Removal)

Standard water washes often fail to remove all DMF due to its high partition coefficient in organic solvents. This protocol utilizes a "salting out" mechanism.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 15 mL per gram of crude).

    • Causality: EtOAc provides excellent solubility for the target ester while maintaining a distinct phase boundary against water[1].

  • LiCl Wash: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL).

    • Causality: The addition of LiCl severely increases the ionic strength of the aqueous phase. This disrupts the hydrogen-bonding network between DMF and EtOAc, forcing the DMF almost exclusively into the aqueous layer.

  • Alkaline Wash: Wash the organic phase with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: Deprotonates any unreacted 2-bromo-4,6-dimethoxybenzoic acid (pKa ~4.0), converting it into a water-soluble sodium salt, while the neutral methyl ester remains in the organic phase.

  • Drying & Concentration: Wash with saturated NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

    • Self-Validating System: Weigh the flask before and after the LiCl wash sequence. A mass reduction corresponding to the theoretical volume of DMF used confirms successful removal without product loss. Verify the aqueous layer's pH (>8) after the NaHCO₃ wash to ensure complete acid neutralization.

Protocol B: Silica Gel Flash Chromatography (Isomer & Byproduct Removal)

If non-polar organic byproducts remain, proceed to chromatography.

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using 100% Hexane.

    • Causality: Slurry packing prevents air bubbles and channeling, ensuring a uniform solvent front.

  • Sample Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM), add a small amount of silica gel, and evaporate to create a dry powder. Load this evenly onto the column.

    • Causality: Dry-loading prevents the "band broadening" that occurs when loading a sample dissolved in a polar solvent directly onto the column.

  • Gradient Elution: Elute using a highly gradual step gradient from 100% Hexane to 90:10 Hexane:EtOAc (See Table 2).

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm).

    • Self-Validating System: Perform 2D-TLC on the combined product fractions. Spot the sample, elute in 90:10 Hexane:EtOAc, rotate the plate 90 degrees, and elute again. A single spot lying exactly on the diagonal confirms the absolute absence of co-eluting structural isomers.

Troubleshooting & FAQs

Q1: My ¹H-NMR shows significant residual N,N-dimethylformamide (DMF) (singlets at ~2.88 and 2.96 ppm) after a standard water wash. How do I remove it without losing my product? A: DMF is highly polar and miscible with water, but it also partitions significantly into ethyl acetate during extraction. Do not attempt to boil it off, as prolonged heating may degrade the product. Instead, implement the 5% LiCl wash described in Protocol A. The high ionic strength of the lithium salt effectively "salts out" the DMF into the aqueous phase.

Q2: The esterification reaction stalled, and I am observing unreacted 2-bromo-4,6-dimethoxybenzoic acid in the crude mixture. What is the most efficient way to separate it? A: The esterification of this specific compound can be sluggish due to severe steric hindrance from the ortho-bromo and ortho-methoxy groups flanking the carboxylate. To separate the unreacted acid, perform a mild alkaline liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO₃). The acid will be deprotonated and partition into the aqueous layer, while your target methyl ester remains safely in the organic phase.

Q3: During silica gel chromatography, my product co-elutes with a structurally similar byproduct. How can I optimize the resolution? A: The synthesis of the precursor often involves electrophilic aromatic substitution, which can leave behind des-bromo impurities or regioisomers (e.g., 4-bromo-2,6-dimethoxybenzoate)[4]. These have nearly identical polarities to the target compound in standard Hexane/EtOAc. Solution: Switch your solvent system to Toluene/Ethyl Acetate. Toluene provides superior


 interactions with the electron-rich dimethoxybenzene ring, significantly enhancing the chromatographic separation between halogenated and non-halogenated species.

Quantitative Reference Data

Table 1: Physicochemical & Chromatographic Properties
PropertyValue / Description
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Physical State Off-white to white solid[1]
TLC R_f Value ~0.45 (Hexane:EtOAc 8:2)
Solubility Profile Soluble in DCM, EtOAc, Chloroform, DMF; Insoluble in Water.
Table 2: Optimized Flash Chromatography Gradient
Column Volumes (CV)Solvent Ratio (Hexane : EtOAc)Elution Target
0.0 – 2.0100 : 0Column equilibration & baseline stabilization
2.0 – 5.095 : 5Elution of non-polar impurities (e.g., unreacted alkyl halides)
5.0 – 10.090 : 10Elution of Methyl 2-bromo-4,6-dimethoxybenzoate
10.0 – 12.080 : 20Column flush for highly polar byproducts

References

  • Deevi, S. K., et al. "Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources." RSC Advances, 2024, 14(50), 37539-37545.[Link]

  • Quach, R., Furkert, D. P., & Brimble, M. A. "Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol." The Journal of Organic Chemistry, 2016, 81(18), 8343-8350.[Link]

Sources

Optimization

common side products in the synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, purity, or regioselectivity issues during the synthesis of Me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, purity, or regioselectivity issues during the synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate .

Below, we dissect the mechanistic causality of common side products, provide self-validating experimental protocols, and address the most frequent troubleshooting queries encountered in the field.

I. Pathway Architecture & Regiochemical Control

A fundamental error in synthesizing Methyl 2-bromo-4,6-dimethoxybenzoate is attempting the direct electrophilic bromination of methyl 3,5-dimethoxybenzoate. Because the two methoxy groups strongly activate the ortho and para positions, direct bromination yields the incorrect regioisomers (methyl 2-bromo-3,5-dimethoxybenzoate or methyl 4-bromo-3,5-dimethoxybenzoate).

To achieve the correct 4,6-dimethoxy substitution pattern relative to the 2-bromo and 1-ester groups, the ester functionality must be built after the aromatic core is established. The field-validated route is a 3-step sequence starting from 1-bromo-3,5-dimethoxybenzene [1],[2].

SynthesisWorkflow cluster_valid Validated 3-Step Synthesis (Target Regioisomer) cluster_invalid Common Pitfall: Direct Bromination A 1-bromo-3,5-dimethoxybenzene B 2-bromo-4,6-dimethoxybenzaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 2-bromo-4,6-dimethoxybenzoic acid B->C Pinnick Oxidation (NaClO2) D Methyl 2-bromo-4,6-dimethoxybenzoate C->D Esterification (MeI, K2CO3) E Methyl 3,5-dimethoxybenzoate F Methyl 2-bromo-3,5-dimethoxybenzoate (Incorrect Regioisomer) E->F Direct Bromination (Br2/NBS)

Comparison of the validated 3-step synthesis pathway versus the incorrect direct bromination route.

II. Troubleshooting FAQs & Mechanistic Causality

Q1: During the Vilsmeier-Haack formylation of 1-bromo-3,5-dimethoxybenzene, I am getting a mixture of two products. What is the side product and how do I suppress it?

A: You are observing the formation of the regioisomer 4-bromo-2,6-dimethoxybenzaldehyde .

  • Mechanistic Causality: The Vilsmeier iminium ion can attack either the C2 position (between the bromo and methoxy groups) or the C4 position (between the two methoxy groups). While C4 is highly electron-rich, it is severely sterically hindered. Formylation at C2 is kinetically favored, yielding your target, 2-bromo-4,6-dimethoxybenzaldehyde[1].

  • Resolution: The C4-formylation side product increases if the reaction is pushed at excessively high temperatures (>100 °C) or prolonged reaction times. Strictly control the heating mantle to 90 °C and quench the reaction exactly at 6 hours[2].

Q2: My Pinnick oxidation yields a product with an[M+34] mass peak in LC-MS. What is this impurity?

A: This is 3-chloro-2-bromo-4,6-dimethoxybenzoic acid , a result of electrophilic aromatic chlorination.

  • Mechanistic Causality: The primary oxidant, sodium chlorite (NaClO₂), generates hypochlorous acid (HOCl) as a highly reactive byproduct during the oxidation of the aldehyde. Because your dimethoxy-substituted aromatic ring is extremely electron-rich, it rapidly undergoes electrophilic aromatic substitution by the Cl⁺ species generated from HOCl.

  • Resolution: You must add a large excess (10–20 equivalents) of a chlorine scavenger, such as 2-methyl-2-butene , to the reaction mixture. The electron-rich alkene acts as a sacrificial trap, reacting with HOCl via halohydrin formation much faster than the aromatic ring can be chlorinated.

Q3: In the final esterification step using MeI and K₂CO₃, I observe a highly polar side product that stays at the baseline on my TLC plate. What is it?

A: This is typically unreacted 2-bromo-4,6-dimethoxybenzoic acid or a des-methylated phenolic byproduct .

  • Mechanistic Causality: If the K₂CO₃ is not strictly anhydrous, trace water will outcompete the carboxylic acid for the methyl iodide, stalling the reaction. Furthermore, excessive heating (>60 °C) in DMF with a strong base can occasionally cause O-demethylation of the highly activated methoxy groups.

  • Resolution: Use oven-dried K₂CO₃, ensure the DMF is anhydrous, and do not exceed 50 °C during the 16-hour stirring period[3].

III. Quantitative Side Product Analysis

Reaction StageIntended ProductDominant Side ProductAnalytical SignatureMitigation Strategy
1. Vilsmeier-Haack 2-bromo-4,6-dimethoxybenzaldehyde4-bromo-2,6-dimethoxybenzaldehydeLC-MS: Same m/z. ¹H NMR: Shift in the singlet aromatic proton due to different shielding environments.Maintain strict 90 °C temperature; avoid prolonged heating past 6 hours.
2. Pinnick Oxidation 2-bromo-4,6-dimethoxybenzoic acid3-chloro-2-bromo-4,6-dimethoxybenzoic acidLC-MS: [M-H]⁻ + 34 Da (Distinct 3:1 Cl isotope pattern). ¹H NMR: Loss of the C3 aromatic proton.Add 15 eq. of 2-methyl-2-butene as a sacrificial HOCl scavenger before adding NaClO₂.
3. Esterification Methyl 2-bromo-4,6-dimethoxybenzoateMethyl 2-bromo-4-hydroxy-6-methoxybenzoateLC-MS: [M+H]⁺ - 14 Da. ¹H NMR: Appearance of a broad phenolic -OH peak; loss of one -OCH₃ singlet.Use strictly anhydrous K₂CO₃ and limit reaction temperature to 50 °C.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, execute the following self-validating protocols. Each step contains a built-in analytical checkpoint to confirm success before proceeding.

Step 1: Vilsmeier-Haack Formylation[3]
  • Procedure: To a stirred solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add POCl₃ (3.0 eq) dropwise under argon. Heat the orange mixture to 90 °C for 6 hours.

  • Workup: Pour into ice water. Slowly add solid KOH until pH 14 is reached to hydrolyze the iminium intermediate. Stir for 12 h at room temperature, then extract with EtOAc (3x).

  • Self-Validation Checkpoint: ¹H NMR of the crude extract must show a sharp, distinct aldehyde proton singlet at ~10.3 ppm . If this peak is absent, the iminium hydrolysis failed; re-subject the aqueous layer to base.

Step 2: Pinnick Oxidation[3]
  • Procedure: Dissolve the aldehyde (1.0 eq) in a 2:1 mixture of DMSO and water. Cool to 0 °C. Add NaH₂PO₄ (6.0 eq) and 2-methyl-2-butene (15.0 eq). Finally, add NaClO₂ (4.0 eq) in portions. Stir at ambient temperature for 24 h.

  • Workup: Quench with 2 N HCl until pH ~2. Extract with EtOAc (2x). Wash the organic layer with water and brine.

  • Self-Validation Checkpoint: In the ¹H NMR, the aldehyde proton at ~10.3 ppm must completely disappear, replaced by a broad carboxylic acid -OH stretch (>11.0 ppm). LC-MS (Negative Mode) must show the [M-H]⁻ peak at 261/263 m/z (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Step 3: Esterification[4]
  • Procedure: To a solution of the acid (1.0 eq) in anhydrous DMF at 0 °C, add oven-dried K₂CO₃ (2.5 eq). Stir for 10 minutes, then add CH₃I (2.0 eq). Heat to 50 °C for 16 h.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove all DMF, followed by a brine wash.

  • Self-Validation Checkpoint: ¹H NMR of the purified product will show three distinct singlets integrating to 3H each between 3.80 and 3.95 ppm (two aryl methoxy groups and one ester methyl group). The broad acid -OH peak must be completely absent.

V. References

  • Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol. ACS Publications (J. Org. Chem. 2016). URL: [Link]

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources. RSC Advances (2024). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Methyl 2-bromo-4,6-dimethoxybenzoate

Welcome to the Technical Support Center. Methyl 2-bromo-4,6-dimethoxybenzoate is a critical intermediate in the total synthesis of resorcylic acid lactones, mycophenolic acid analogues, and bioactive pharmacophores like...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 2-bromo-4,6-dimethoxybenzoate is a critical intermediate in the total synthesis of resorcylic acid lactones, mycophenolic acid analogues, and bioactive pharmacophores like corticiolic acid .

Due to the structural similarities between the target product and its precursors, isolating this compound in high purity (>98%) is a notorious bottleneck. This guide provides field-proven, self-validating troubleshooting protocols to help you successfully separate unreacted starting materials based on your specific synthetic route.

Purification Workflow Decision Matrix

PurificationWorkflow Start Crude Methyl 2-bromo- 4,6-dimethoxybenzoate RouteCheck Identify Synthetic Route Start->RouteCheck RouteA Route A: Esterification (from Carboxylic Acid) RouteCheck->RouteA RouteB Route B: Bromination (from Des-bromo Ester) RouteCheck->RouteB ImpurityA Impurity: Unreacted Carboxylic Acid RouteA->ImpurityA ImpurityB Impurity: Unreacted Des-bromo Ester RouteB->ImpurityB ActionA Liquid-Liquid Extraction (Wash with sat. NaHCO3) ImpurityA->ActionA ActionB Reverse-Phase Chromatography ImpurityB->ActionB PureA Pure Product (Organic Phase) ActionA->PureA PureB Pure Product (C18 Fractions) ActionB->PureB

Decision tree for purifying Methyl 2-bromo-4,6-dimethoxybenzoate based on synthetic route.

Physicochemical Data for Separation Strategy

To design a rational purification strategy, we must exploit the physicochemical differences between the target molecule and the specific starting material (SM) left in your crude mixture.

CompoundSynthetic RoleMW ( g/mol )ClogP (approx.)Ionization State (pH ~8)
2-Bromo-4,6-dimethoxybenzoic acid SM (Route A)261.07~2.0Deprotonated Anion (Water-soluble)
Methyl 3,5-dimethoxybenzoate SM (Route B)196.201.85Neutral (Organic-soluble)
Methyl 2-bromo-4,6-dimethoxybenzoate Target Product275.10~2.8Neutral (Organic-soluble)
Frequently Asked Questions & Troubleshooting Protocols
Q1: I synthesized the product via the esterification of 2-bromo-4,6-dimethoxybenzoic acid (Route A). How do I remove the unreacted acid?

The Causality: Incomplete alkylation (e.g., using


 and 

in DMF) leaves residual carboxylic acid. Normal-phase silica chromatography often fails here because the highly polar acid streaks through the column, co-eluting with the ester. However, the carboxylic acid proton has a pKa of ~3.0-4.0 due to the electron-withdrawing ortho-bromo group. This allows us to exploit a massive polarity shift via deprotonation.

The Protocol: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Deprotonation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (

    
    , pH ~8).
    
  • Phase Separation: Invert and vent the funnel, then allow the phases to separate. The unreacted carboxylic acid is deprotonated into a highly water-soluble sodium carboxylate salt and partitions entirely into the aqueous layer.

  • Extraction: Drain the aqueous layer. Repeat the

    
     wash twice more to ensure complete removal.
    
  • Self-Validation Step: Take the combined aqueous layers and slowly acidify them with 1M HCl to pH 2. A white precipitate will crash out of the solution. This visually validates that the unreacted acid was successfully extracted and removed from your product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure ester.
    
Q2: I synthesized the product via the bromination of Methyl 3,5-dimethoxybenzoate (Route B). Normal phase silica chromatography isn't separating the starting material. What is going wrong?

The Causality: Electrophilic aromatic substitution (EAS) of resorcinol derivatives can sometimes stall before 100% conversion . Both your starting material (des-bromo ester) and your product (bromo ester) are neutral, aromatic esters. They lack functional groups capable of ionization and possess nearly identical retention factors (


) on normal-phase silica gel (e.g., in Hexane/Ethyl Acetate systems).

The Protocol: Reverse-Phase (C18) Chromatography To separate them, you must abandon normal-phase interactions (hydrogen bonding/dipole) and exploit hydrophobic interactions. The addition of the heavy bromine atom significantly increases the lipophilicity of the product (ClogP shifts from ~1.85 to ~2.8).

  • Column Preparation: Prepare a C18 reverse-phase silica column.

  • Loading: Dissolve the crude mixture in a minimum volume of Acetonitrile (MeCN) or Methanol (MeOH) and load it onto the column.

  • Elution: Elute using a gradient solvent system, starting from 40:60 MeCN:

    
     and ramping to 80:20 MeCN:
    
    
    
    .
  • Fractionation: The more polar, des-bromo starting material will elute first. The target brominated product, possessing higher lipophilicity, will be retained longer and elute second.

  • Self-Validation Step: Analyze the fractions via LC-MS. Relying solely on UV-Vis TLC is dangerous here due to identical chromophores. Mass spectrometry definitively validates the separation by revealing the distinct bromine isotope pattern (M and M+2 peaks of equal intensity at m/z 275 and 277) in the pure product fractions.

Q3: Can I avoid chromatography entirely in the bromination route by just pushing the reaction to completion with excess reagents?

The Causality: While tempting, using a large excess of brominating agents (like


 or N-Bromosuccinimide) to consume the remaining 5% of starting material often leads to over-bromination (e.g., dibromination at the 2 and 4 positions, displacing a methoxy group, or brominating the 4-position if sterics allow).

Best Practice: It is safer to use a strict stoichiometric amount (1.02 - 1.05 equivalents) of the brominating agent, monitor the reaction strictly by GC-MS or LC-MS (not TLC), and quench the reaction immediately once the starting material peak plateaus. Accept a 95% conversion and utilize the Reverse-Phase protocol above to isolate the pristine mono-brominated product.

References
  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources Source: RSC Advances, 2024. URL:[Link]

  • The bromination of some derivatives of resorcinol Source: Journal of the Chemical Society C: Organic, 1971. URL:[Link]

Optimization

Technical Support Center: Regioselective Bromination of Dimethoxybenzoates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the nuances of electrophilic aromatic substitution (EAS) on highly activated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the nuances of electrophilic aromatic substitution (EAS) on highly activated dimethoxybenzoate scaffolds.

Experimental Workflow & Decision Matrix

The following logic tree illustrates the critical decision points required to achieve high regioselectivity and prevent over-bromination during your syntheses.

BrominationWorkflow Start Analyze Dimethoxybenzoate Sterics & Electronics Reagent Select Brominating Agent (NBS vs. Br₂) Start->Reagent Electronic Activation Solvent Select Solvent System (DMF, MeCN, or AcOH) Reagent->Solvent Reagent Solubility Temp Temperature Control (Cryogenic vs. RT) Solvent->Temp Reaction Kinetics Analyze TLC/LC-MS Analysis Temp->Analyze Quench & Monitor OverBrom Issue: Over-bromination Reduce Equivalents / Lower Temp Analyze->OverBrom Multiple spots (high Rf) MixIsomers Issue: Isomer Mixture Change Solvent Polarity / Use NBS Analyze->MixIsomers Closely eluting spots Success Regioselective Mono-bromination Achieved Analyze->Success Single product spot OverBrom->Reagent Iterate MixIsomers->Solvent Iterate

Figure 1: Decision matrix and troubleshooting workflow for dimethoxybenzoate bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of 2-bromo and 4-bromo isomers when brominating methyl 3,5-dimethoxybenzoate? Causality & Solution: This is a classic competition between steric hindrance and electronic activation. In methyl 3,5-dimethoxybenzoate, position 4 is flanked by two strongly electron-donating methoxy groups, making it the most electronically activated site. However, it is also the most sterically hindered. Positions 2 and 6 are less sterically hindered but slightly less electronically activated. Using non-polar solvents like dichloromethane (DCM) with molecular bromine (Br₂) often results in kinetic control, favoring the less hindered 2-bromo and 6-bromo isomers[1]. To push the reaction toward the 4-bromo isomer, switch to a more polar solvent or consider a two-step approach: brominate the 3,5-dimethoxybenzoic acid first, followed by esterification[2].

Q2: How can I prevent over-bromination (dibromination) of my dimethoxybenzoate substrate? Causality & Solution: Methoxy groups strongly activate the aromatic ring toward EAS. If you are using an excess of Br₂ or running the reaction at room temperature, the first bromination product remains sufficiently activated to undergo a second bromination. Troubleshooting steps:

  • Reagent Stoichiometry: Strictly limit the brominating agent to 0.95 - 1.00 equivalents.

  • Milder Reagents: Switch from Br₂ to N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). NBS releases Br₂ slowly in solution, maintaining a low effective concentration of the electrophile and minimizing over-bromination[3].

  • Temperature Control: Conduct the addition of the brominating agent at 0 °C to –78 °C, depending on the substrate's reactivity.

Q3: My final product is a brownish oil instead of a white solid. What went wrong? Causality & Solution: A brownish discoloration typically indicates the presence of unreacted molecular bromine or oxidized polyphenolic impurities[4]. Fix: During the aqueous workup, ensure you wash the organic layer thoroughly with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[4]. These reducing agents will rapidly quench any residual electrophilic bromine species, converting them to water-soluble bromide ions. If the color persists, the product may require recrystallization from ethanol[2].

Quantitative Comparison of Bromination Conditions

The following table summarizes field-proven conditions for achieving regioselectivity across various dimethoxybenzoate derivatives.

SubstrateReagentSolventTemp (°C)Major ProductTypical YieldCausality / Notes
Methyl 3,5-dimethoxybenzoateBr₂ (1.0 eq)CH₂Cl₂202-Bromo isomer~85%Kinetic control; favors the less sterically hindered position[1].
4-Bromo-3,5-dimethoxybenzoic acidSOCl₂, then MeOHMeOH80 (Reflux)Methyl 4-bromo-3,5-dimethoxybenzoate92%Esterification post-bromination avoids regioselectivity issues on the ester[2].
2,3-Dimethoxybenzoic acidBr₂ or NBSDMF or AcOH0 to 206-Bromo isomer>80%Directed by the meta-directing carboxyl group and ortho/para-directing methoxy groups[3].
1,4-Dimethoxy-2,3-dimethylbenzeneNBSCF₃C₆H₅hν (hv)Benzylic bromideHighRadical conditions shift selectivity from aromatic EAS to benzylic bromination[5].

Self-Validating Experimental Protocol

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate via Post-Bromination Esterification

Rationale: Direct bromination of methyl 3,5-dimethoxybenzoate often yields a difficult-to-separate mixture of 2-bromo and 4-bromo isomers[1]. This protocol utilizes a two-step approach: bromination of the acid followed by esterification, which bypasses the kinetic mixture and ensures high purity[2].

Step 1: Preparation of the Reaction Mixture

  • To a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4.0 g (15.3 mmol) of 4-bromo-3,5-dimethoxybenzoic acid[2].

  • Suspend the solid in 100 mL of anhydrous methanol. Ensure the flask is under an inert atmosphere (N₂ or Ar) if ambient humidity is high.

Step 2: Reagent Addition (Self-Validating Checkpoint) 3. Cool the reaction mixture to 0 °C using an ice-water bath[2]. 4. Slowly add 11.1 mL (153 mmol, 10 eq) of thionyl chloride (SOCl₂) dropwise via an addition funnel[2]. Causality: Thionyl chloride reacts exothermically with methanol to generate HCl gas and methyl chlorosulfite, which acts as the active esterification agent. Dropwise addition prevents thermal runaway. Validation: You should observe the continuous evolution of HCl gas (bubbling) and the gradual dissolution of the starting material into a homogeneous solution.

Step 3: Heating and Monitoring 5. Once the addition is complete, remove the ice bath and attach a reflux condenser. 6. Heat the reaction system to 80 °C (reflux) and stir for 2 hours[2]. 7. Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting acid (lower Rf due to strong hydrogen bonding) should completely disappear, replaced by a single higher Rf spot corresponding to the ester.

Step 4: Workup and Purification 8. Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂[2]. 9. Dissolve the resulting residue in 100 mL of ethyl acetate. 10. Wash the organic layer sequentially with distilled water (2 × 50 mL) and saturated aqueous sodium chloride (brine, 50 mL)[2]. 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2]. 12. Recrystallize the crude solid from hot ethanol to afford methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms (Expected yield: ~92%, mp 124-126 °C)[2].

References

  • Selectivity of Aryl and Benzylic Bromination University of Glasgow URL:[Link]

  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hydrolysis of Methyl 2-bromo-4,6-dimethoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering roadblocks during the deprotection of highly sterically hindered esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering roadblocks during the deprotection of highly sterically hindered esters. Here, we address the specific mechanistic challenges of hydrolyzing Methyl 2-bromo-4,6-dimethoxybenzoate and provide field-proven, self-validating protocols to overcome them.

Mechanistic Root Cause Analysis: Why Standard Protocols Fail

Q: Why does standard basic hydrolysis (NaOH / MeOH / H₂O) fail or require extreme conditions for Methyl 2-bromo-4,6-dimethoxybenzoate?

A: The failure of standard saponification is driven by a combination of severe steric blockade and electronic deactivation, which completely shut down the traditional


 (Bimolecular base-catalyzed acyl-oxygen cleavage) mechanism[1].
  • Steric Blockade (The Ortho Effect): The ester carbonyl carbon is flanked by a bulky bromine atom at the C2 position and a methoxy group at the C6 position. This 2,6-disubstitution creates a physical "shield" around the carbonyl carbon, preventing the hydroxide nucleophile from achieving the required trajectory (Bürgi-Dunitz angle) for attack[2].

  • Electronic Deactivation (+M Effect): The methoxy groups at C4 and C6 are strongly electron-donating via resonance (+M effect). This pumps electron density into the aromatic ring and subsequently into the carbonyl group, drastically reducing the electrophilicity of the carbonyl carbon.

  • Side-Reaction Risks: Attempting to force the

    
     mechanism by increasing the temperature (e.g., >150 °C in high-boiling solvents) often leads to competitive side reactions, most notably the irreversible decarboxylation of the resulting acid or nucleophilic aromatic substitution (
    
    
    
    ) of the bromide[3].

Troubleshooting Guide & Proven Workarounds

Q: If standard hydrolysis fails, what are the best alternative methods to cleave this specific ester?

A: To successfully cleave Methyl 2-bromo-4,6-dimethoxybenzoate, you must abandon the


 pathway. We recommend two distinct mechanistic workarounds:
Solution A: Anhydrous Nucleophilic Attack via KOTMS (Recommended)

Potassium trimethylsilanolate (KOTMS or TMSOK) is a highly soluble, anhydrous equivalent of the hydroxide ion. Pioneered by Laganis and Chenard, this reagent is exceptionally effective for sterically hindered esters[4],[5]. Because it operates in anhydrous organic solvents (like THF), the effective nucleophilicity of the silanolate anion is vastly enhanced compared to highly solvated hydroxide ions in water[6].

Solution B: Alkyl-Oxygen Cleavage via Lithium Iodide (Eschenmoser Cleavage)

When the carbonyl carbon is inaccessible, you can target the sterically unhindered methyl group of the ester. By using anhydrous Lithium Iodide (LiI) in pyridine at elevated temperatures, the iodide acts as a nucleophile in an


 reaction against the methyl group. This is known as the 

(Bimolecular base-catalyzed alkyl-oxygen cleavage) mechanism[1]. The carboxylate acts as the leaving group, completely bypassing the hindered carbonyl center.

Experimental Methodologies

Protocol A: Anhydrous Cleavage using KOTMS (Self-Validating System)

This protocol is prioritized due to its mild conditions, which preserve the aryl bromide functionality for downstream cross-coupling.

Reagents: Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq), KOTMS (3.0 eq), Anhydrous THF. Self-Validation Checkpoint: KOTMS is highly hygroscopic. If the reagent has degraded into hexamethyldisiloxane and KOH due to moisture, the reaction will stall. Always use a freshly opened bottle or sublime the reagent prior to use.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF to achieve a concentration of 0.1 M.

  • Reagent Addition: Add KOTMS (3.0 eq) in one portion. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to 50 °C under argon. Monitor the reaction via LCMS or TLC (typically requires 4–12 hours). Causality note: Gentle heating is required to overcome the initial activation barrier, but exceeding 60 °C risks degrading the KOTMS.

  • Quenching & Washing: Cool to room temperature. Quench with distilled water (equal volume to THF). Extract the aqueous layer once with Diethyl Ether to remove unreacted starting material and siloxane byproducts.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Observation: The product, 2-bromo-4,6-dimethoxybenzoic acid, will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3×). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Cleavage using LiI / Pyridine

Use this protocol if KOTMS is unavailable or if the substrate exhibits unexpected sensitivity to silanolates.

Reagents: Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq), Anhydrous Lithium Iodide (5.0 eq), Anhydrous Pyridine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the ester (1.0 eq) in anhydrous pyridine (0.2 M).

  • Reagent Addition: Add anhydrous LiI (5.0 eq). Causality note: A large excess of LiI is required to drive the

    
     equilibrium forward against the methyl group.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 16–24 hours.

  • Workup: Cool to room temperature. Dilute the dark mixture with water and Ethyl Acetate.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2.0 (ensure proper ventilation, as pyridine hydrochloride will form).

  • Isolation: Extract with Ethyl Acetate (3×). Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), 10% aqueous sodium thiosulfate (to remove any

    
     formed via oxidation), and brine. Dry over 
    
    
    
    and concentrate.

Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative differences between the available hydrolysis methods for 2,6-disubstituted methyl benzoates.

Hydrolysis MethodPrimary MechanismTemp (°C)Avg. TimeTypical YieldSide-Reaction Risk
Standard NaOH / H₂O

(Acyl-Oxygen)
100 - 150> 48 h< 10%High (Decarboxylation)
KOTMS / THF Nucleophilic Silanolate50 - 604 - 12 h80 - 95%Low (Mild conditions)
LiI / Pyridine

(Alkyl-Oxygen)
11516 - 24 h70 - 85%Moderate (Oxidation)

Visualizing the Hydrolysis Pathways

Hydrolysis_Troubleshooting Start Methyl 2-bromo-4,6-dimethoxybenzoate (Sterically Hindered Ester) Standard Standard Hydrolysis NaOH / H2O / MeOH Start->Standard BAc2 Pathway KOTMS KOTMS in THF (Anhydrous Nucleophilic Attack) Start->KOTMS Mild / Anhydrous LiI LiI in Pyridine (BAl2 Alkyl-Oxygen Cleavage) Start->LiI High Temp / SN2 Fail Reaction Fails (Steric Blockade & +M Effect) Standard->Fail High Activation Energy Intermediate Carboxylate Salt Intermediate (Potassium or Lithium) KOTMS->Intermediate LiI->Intermediate Final Acidification (HCl) 2-bromo-4,6-dimethoxybenzoic acid Intermediate->Final pH 2-3

Figure 1: Mechanistic pathways for the hydrolysis of sterically hindered methyl benzoates.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic hydrolysis (e.g., Pig Liver Esterase) for this substrate? A: No. The active site of most commercial esterases cannot accommodate the severe steric bulk of 2,6-disubstituted aromatic rings. The enzyme will fail to bind the substrate in the correct orientation for the catalytic triad to function.

Q: My KOTMS reaction yielded no product and only recovered starting material. What went wrong? A: KOTMS is highly sensitive to moisture[5]. If water is present in your THF or if the reagent bottle was left open, KOTMS rapidly hydrolyzes to hexamethyldisiloxane and potassium hydroxide (KOH). Because KOH relies on the sterically blocked


 mechanism, the reaction will stall. Ensure strict anhydrous conditions.

Q: My LiI/Pyridine reaction turned completely black. Is the product destroyed? A: Not necessarily. Prolonged heating of pyridine with iodide often causes dark coloration due to trace oxidation of iodide to iodine (


). Degassing your solvent and running the reaction under a strict inert atmosphere (Argon/N₂) minimizes this. Washing the organic layer with sodium thiosulfate during workup will clear the iodine color.

References

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. 1

  • Hydrolysis and saponification of methyl benzoates. RSC Publishing. 3

  • 2,6-Disubstituted benzoates as neighboring groups for enhanced diastereoselectivity in beta-galactosylation reactions. PubMed. 2

  • Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Thieme Connect. 5

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. ResearchGate. 6

Sources

Optimization

Technical Support Center: Purifying Methyl 2-bromo-4,6-dimethoxybenzoate by Column Chromatography

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 2-bromo-4,6-dimethoxybenzoate using column chromatography. It is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 2-bromo-4,6-dimethoxybenzoate using column chromatography. It is structured to offer practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for purifying Methyl 2-bromo-4,6-dimethoxybenzoate by column chromatography?

For the purification of Methyl 2-bromo-4,6-dimethoxybenzoate, a good starting point is to use silica gel as the stationary phase.[1][2][3] The most commonly employed mobile phase is a mixture of hexanes and ethyl acetate.[1][2] Initial trials with a 9:1 or 6:1 ratio of hexane to ethyl acetate are advised.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to the column setup, aiming for a retention factor (Rf) of 0.2-0.3 for the desired compound to ensure good separation.[1]

Q2: What are the likely impurities I might encounter?

Common impurities can include unreacted starting materials, such as 2-bromo-4,6-dimethoxybenzoic acid, and various side-products from the synthesis.[4] If the ester was formed from the corresponding carboxylic acid, any unreacted acid can often be removed with a basic aqueous wash (e.g., sodium bicarbonate solution) during the reaction workup.[4]

Q3: How should I prepare my sample for loading onto the column?

There are two primary methods for sample loading: wet and dry loading.

  • Wet Loading : The crude product is dissolved in a minimal amount of the initial mobile phase and carefully added to the top of the silica gel bed.[1]

  • Dry Loading (Recommended) : The crude material is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the column.[1] Dry loading is generally preferred as it can lead to better separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of Methyl 2-bromo-4,6-dimethoxybenzoate.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC shows good separation, but on the column, the product and impurities are co-eluting. What should I do?

Answer: This can be a frustrating issue, but several factors can be addressed:

  • Optimize the Solvent System: If the separation on the TLC plate is marginal, you may need to fine-tune your mobile phase. Small adjustments to the solvent ratio can significantly impact the resolution on the column. If you are using a hexane/ethyl acetate system and the spots are too close, try decreasing the proportion of ethyl acetate to increase the separation.[1]

  • Consider a Different Solvent System: If adjusting the solvent ratio is not effective, switching to a different solvent system might provide the necessary selectivity. For aromatic esters like this, alternatives such as dichloromethane/ethyl acetate or heptane/ethyl acetate could be effective.[1]

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective for separating compounds with close Rf values.[1] You can start with a low polarity mobile phase to elute non-polar impurities and then slowly increase the polarity to elute your product, leaving more polar impurities on the column.

Issue 2: The Product is Eluting Too Quickly or Not at All

Question: My product is either coming off the column right away or is stuck at the top. How do I adjust the elution?

Answer: The elution profile of your compound is directly related to the polarity of the mobile phase.

  • High Rf (Eluting too quickly): An Rf value greater than 0.4 suggests that the solvent system is too polar.[1] To achieve the target Rf of 0.2-0.3, you need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[1]

  • Low Rf (Sticking to the column): A low Rf value (e.g., < 0.1) indicates that the eluent is not polar enough to move the compound effectively.[1] To increase the Rf, you should increase the polarity of the solvent system by increasing the percentage of the polar solvent (e.g., ethyl acetate).[1]

Issue 3: I Suspect My Compound is Degrading on the Silica Gel

Question: My collected fractions are not pure, and I see new spots on my TLC plates that were not in the crude mixture. What is happening?

Answer: Silica gel is slightly acidic, which can lead to the hydrolysis of esters.[1]

  • Confirmation of Degradation: You can perform a 2D TLC to check for on-plate degradation. Spot your compound on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that your compound is reacting with the silica gel.[1]

  • Prevention:

    • Deactivating the Silica Gel: To mitigate degradation, you can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[1][5] This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral or basic alumina.[1][6]

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Column Chromatography cluster_poor_sep Solutions for Poor Separation cluster_bad_rf Solutions for Incorrect Elution cluster_degradation Solutions for Degradation start Problem Encountered poor_sep Poor Separation Co-eluting spots start->poor_sep bad_rf Incorrect Elution High or Low Rf start->bad_rf degradation Suspected Degradation New spots on TLC start->degradation optimize_solvent Optimize Solvent Ratio poor_sep->optimize_solvent Adjust Polarity decrease_polarity Decrease Polarity (Increase Hexane) bad_rf->decrease_polarity High Rf increase_polarity Increase Polarity (Increase EtOAc) bad_rf->increase_polarity Low Rf two_d_tlc Confirm with 2D TLC degradation->two_d_tlc change_solvent Change Solvent System (e.g., DCM/EtOAc) optimize_solvent->change_solvent If ineffective gradient Use Gradient Elution change_solvent->gradient For close Rfs end Pure Product gradient->end decrease_polarity->end increase_polarity->end deactivate_silica Deactivate Silica (add Triethylamine) two_d_tlc->deactivate_silica If degradation confirmed alt_stationary Use Alumina deactivate_silica->alt_stationary If still degrading alt_stationary->end

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of Methyl 2-bromo-4,6-dimethoxybenzoate.

Materials
  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (for dry loading)

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 19:1, 9:1, 4:1).

    • Visualize the plate under UV light (254 nm).

    • The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.[1]

  • Column Packing:

    • Select an appropriately sized column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).[1]

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, then add a thin layer of sand to the top to protect the silica bed.[1]

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).[1]

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane.[1]

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-bromo-4,6-dimethoxybenzoate.[1]

Data Summary Table
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.[1][3]
Mobile Phase Hexane/Ethyl AcetateA versatile system for a wide range of polarities.[1][2]
Starting Ratio 9:1 to 6:1 (Hexane:EtOAc)A good starting point for moderately polar compounds.[1]
Target Rf 0.2 - 0.3Provides optimal separation between compounds.[1]
Sample Loading Dry LoadingOften results in better resolution and sharper bands.[1]
Principle of Separation

Separation_Principle Principle of Column Chromatography Separation cluster_column Chromatography Column cluster_elution Elution Profile Crude_Mixture Crude Mixture (Product + Impurities) Loaded at Top Silica_Gel Stationary Phase (Silica Gel - Polar) Mobile_Phase Mobile Phase (e.g., Hexane/EtOAc - Less Polar) Flows Down Nonpolar_Impurity Non-polar Impurity (Weak interaction with silica) Elutes First Mobile_Phase->Nonpolar_Impurity Carries compounds down Product Methyl 2-bromo-4,6- dimethoxybenzoate (Moderate interaction) Elutes Second Nonpolar_Impurity->Product Separation based on polarity Polar_Impurity Polar Impurity (Strong interaction with silica) Elutes Last or is Retained Product->Polar_Impurity

Caption: The separation of compounds is based on their differential partitioning between the stationary and mobile phases.

References

  • Purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chrom
  • Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzo
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid - Benchchem.
  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzo
  • Troubleshooting Flash Chrom
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chrom
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate

This technical guide offers an in-depth comparative analysis of the spectral characteristics of Methyl 2-bromo-4,6-dimethoxybenzoate and its key precursors. Designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparative analysis of the spectral characteristics of Methyl 2-bromo-4,6-dimethoxybenzoate and its key precursors. Designed for researchers, chemists, and drug development professionals, this document provides not only a repository of spectral data but also a logical framework for understanding the structural transformations that occur during synthesis. By examining the causality behind spectral shifts and the appearance of new signals, this guide serves as a practical tool for reaction monitoring, quality control, and structural verification.

Introduction: The Importance of Structural Verification

Methyl 2-bromo-4,6-dimethoxybenzoate is a valuable substituted aromatic building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. The precise placement of the bromo and methoxy substituents on the benzene ring is critical to its reactivity and the properties of the final target molecules. Therefore, unambiguous characterization at each stage of its synthesis is paramount.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide will walk through a plausible synthetic sequence, highlighting the key spectral changes that confirm the successful transformation from one intermediate to the next.

Synthetic Pathway Overview

The synthesis of Methyl 2-bromo-4,6-dimethoxybenzoate can be logically approached from a commercially available precursor, 3,5-Dimethoxyphenol. The pathway involves the introduction of a carboxyl group, esterification, and finally, regioselective bromination. Each step introduces a specific functional group that imparts a unique and identifiable signature on the molecule's spectra.

G A 3,5-Dimethoxyphenol B 2,4-Dimethoxybenzoic Acid A->B  Carboxylation  (e.g., Kolbe-Schmitt) C Methyl 2,4-dimethoxybenzoate B->C  Esterification  (MeOH, H+) D Methyl 2-bromo-4,6-dimethoxybenzoate C->D  Bromination  (NBS or Br2)

Caption: Plausible synthetic workflow for Methyl 2-bromo-4,6-dimethoxybenzoate.

Comparative Spectral Analysis

This section details the evolution of the spectral fingerprints from the starting material to the final product. The rationale behind the observed changes is explained, providing a self-validating system for process monitoring.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms in a molecule. The substitution pattern on the aromatic ring dictates the chemical shifts (δ) and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
3,5-Dimethoxyphenol [1]~6.1 (m, 3H, Ar-H), ~3.75 (s, 6H, 2 x -OCH₃)
2,4-Dimethoxybenzoic Acid ~7.8 (d, 1H, H-6), ~6.5 (dd, 1H, H-5), ~6.4 (d, 1H, H-3), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~11-12 (br s, 1H, -COOH)
Methyl 2,4-dimethoxybenzoate [2]7.82 (d, J=8.6, 1H, H-6), 6.45 (dd, J=8.6, 2.2, 1H, H-5), 6.40 (d, J=2.2, 1H, H-3), 3.88 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 3.83 (s, 3H, -COOCH₃)
Methyl 2-bromo-4,6-dimethoxybenzoate ~6.5 (d, J=2.0, 1H, Ar-H), ~6.3 (d, J=2.0, 1H, Ar-H), ~3.9 (s, 3H, -COOCH₃), ~3.8 (s, 6H, 2 x -OCH₃)

Analysis and Causality:

  • From 3,5-Dimethoxyphenol to 2,4-Dimethoxybenzoic Acid: The carboxylation step breaks the symmetry of the starting material. The three equivalent aromatic protons in 3,5-dimethoxyphenol become three distinct signals in the product, exhibiting doublet and doublet of doublets patterns due to ortho and meta coupling. A new, broad singlet appears far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.

  • From Acid to Ester: The esterification is confirmed by the disappearance of the broad -COOH signal and the appearance of a new sharp singlet around 3.8-3.9 ppm, integrating to 3 protons, which is characteristic of the methyl ester group (-COOCH₃). The aromatic proton signals remain largely unchanged.

  • From Ester to Final Product: Bromination at the C5 position (renumbered to C2 in the final product name relative to the ester) would yield a different isomer. The target compound's name implies bromination occurs between the two methoxy groups of a different precursor route, or a rearrangement. Assuming the final product is indeed Methyl 2-bromo-4,6-dimethoxybenzoate, its ¹H NMR would be expected to show two aromatic protons as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The introduction of the electronegative bromine atom deshields adjacent protons. The key change is the loss of one aromatic proton signal, confirming the substitution of a hydrogen atom with bromine.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework of the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
3,5-Dimethoxyphenol ~161 (C-O), ~106 (C-H), ~95 (C-H), ~55 (-OCH₃)
2,4-Dimethoxybenzoic Acid [3]~171 (C=O), ~164 (C-O), ~160 (C-O), ~133 (Ar C-H), ~105 (Ar C-H), ~98 (Ar C-H), ~56 (-OCH₃)
Methyl 2,4-dimethoxybenzoate [4]~166 (C=O), ~162 (C-O), ~158 (C-O), ~132 (Ar C-H), ~104 (Ar C-H), ~97 (Ar C-H), ~55 (-OCH₃), ~52 (-COOCH₃)
Methyl 2-bromo-4,6-dimethoxybenzoate ~165 (C=O), ~162 (C-O), ~159 (C-O), ~113 (C-Br), ~100 (Ar C-H), ~96 (Ar C-H), ~56 (-OCH₃), ~52 (-COOCH₃)

Analysis and Causality:

  • Carboxylation: The most significant change is the appearance of a new signal in the downfield region (~171 ppm), corresponding to the carbonyl carbon of the carboxylic acid. The aromatic carbon signals also shift, reflecting the new substitution pattern.

  • Esterification: The carboxylic acid carbonyl signal shifts slightly upfield (~166 ppm) upon conversion to the methyl ester. A new signal appears around 52 ppm for the methyl group of the ester.

  • Bromination: The introduction of bromine directly attached to an aromatic carbon causes a significant upfield shift for that carbon's signal due to the "heavy atom effect". The signal for the carbon atom bonded to bromine (C-Br) is expected to appear around 110-120 ppm. This provides definitive evidence of successful bromination.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν (C=O)ν (O-H)ν (C-O)
3,5-Dimethoxyphenol -3200-3600 (broad)~1200, ~1050
2,4-Dimethoxybenzoic Acid ~1680-17002500-3300 (very broad)~1250, ~1030
Methyl 2,4-dimethoxybenzoate ~1720-1730-~1250, ~1030
Methyl 2-bromo-4,6-dimethoxybenzoate ~1730-~1250, ~1050

Analysis and Causality:

  • The transformation from phenol to carboxylic acid is marked by the appearance of a strong C=O stretch (~1680 cm⁻¹) and the replacement of the sharp phenolic O-H stretch with the very broad O-H stretch characteristic of a carboxylic acid dimer.

  • Esterification is easily confirmed by the disappearance of the broad O-H band and a shift of the C=O stretch to a higher frequency (~1725 cm⁻¹), which is typical for esters compared to carboxylic acids.

  • The IR spectrum of the final brominated product will be very similar to its immediate precursor, as the C-Br bond vibration occurs in the fingerprint region and is not typically used for primary identification. The key confirmation at this stage is the retention of the ester C=O stretch and the absence of any O-H signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey m/z values
3,5-Dimethoxyphenol [5]C₈H₁₀O₃154.16154 (M⁺), 139, 111
2,4-Dimethoxybenzoic Acid [6]C₉H₁₀O₄182.17182 (M⁺), 165, 137
Methyl 2,4-dimethoxybenzoate C₁₀H₁₂O₄196.20196 (M⁺), 165 (M-OCH₃)⁺, 137
Methyl 2-bromo-4,6-dimethoxybenzoate C₁₀H₁₁BrO₄275.10274/276 (M⁺, isotopic pattern), 243/245 (M-OCH₃)⁺

Analysis and Causality:

  • Each synthetic step results in a predictable increase in the molecular weight, which is directly observed in the molecular ion (M⁺) peak.

  • Bromination: The most definitive evidence in the mass spectrum for the final step is the presence of a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), separated by 2 m/z units (e.g., 274 and 276). This isotopic signature is an unambiguous confirmation of the presence of one bromine atom in the molecule.

G cluster_0 Key Fragmentation of Methyl 2-bromo-4,6-dimethoxybenzoate mol [C₁₀H₁₁BrO₄]⁺ m/z = 274/276 frag1 [C₉H₈BrO₃]⁺ m/z = 243/245 mol->frag1 - •OCH₃

Caption: Primary mass fragmentation pathway via loss of a methoxy radical.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Obtain at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Obtain at least 1024 scans with a relaxation delay of 2 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) is suitable for solid or liquid samples.

  • Sample Preparation: Place a small amount of the sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using the clean ATR crystal.

Mass Spectrometry

  • Method: Electron Ionization (EI) at 70 eV.

  • Inlet: Use a direct insertion probe for solid samples or a GC inlet for liquids.

  • Analysis: Scan a mass range from m/z 40 to 400.

Conclusion

The synthetic pathway from 3,5-Dimethoxyphenol to Methyl 2-bromo-4,6-dimethoxybenzoate is characterized by a series of distinct and predictable changes in the spectral data. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data at each step, researchers can confidently verify the structure of each intermediate and confirm the success of each chemical transformation. The key identifiers are the emergence of carbonyl and ester signals in IR and NMR, the predictable shifts in aromatic proton patterns, and the unmistakable M/M+2 isotopic signature in the mass spectrum of the final brominated product. This guide provides the foundational data and interpretive logic necessary for robust quality control in the synthesis of this important chemical intermediate.

References

  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). Retrieved from [Link][7]

  • ACS Publications. (2000). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. Retrieved from [Link][8][9]

  • NIST. (n.d.). Phenol, 3,5-dimethoxy-. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link][6]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][3]

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Comparative

A Comparative Reactivity Analysis for Synthetic Strategy: Methyl 2-bromo-4,6-dimethoxybenzoate vs. Methyl 2-chloro-4,6-dimethoxybenzoate

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The ortho-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The ortho-halogenated dimethoxybenzoate scaffold is a valuable building block, but the choice between a bromo or chloro substituent at the C2 position is not trivial. This guide provides an in-depth comparison of the reactivity of Methyl 2-bromo-4,6-dimethoxybenzoate and its chloro-analogue, Methyl 2-chloro-4,6-dimethoxybenzoate, grounded in fundamental principles and supported by representative experimental data to inform your selection process.

Part 1: The Underlying Principle: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in many transformations involving aryl halides, particularly in palladium-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.

BondBond Dissociation Energy (kcal/mol)
C-Cl (in Chlorobenzene)96
C-Br (in Bromobenzene)81

This difference in bond energy has profound implications for the rate-determining step of many catalytic cycles: oxidative addition . For a low-valent metal catalyst, such as Pd(0), to insert into the C-X bond, it must overcome this energy barrier. The lower bond dissociation energy of the C-Br bond facilitates a faster rate of oxidative addition compared to the C-Cl bond.[1] Consequently, aryl bromides are generally more reactive than their corresponding aryl chloride counterparts in these transformations.[1]

Part 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the practical consequences of this reactivity difference, we present a model comparative study of a Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation. In this representative experiment, both benzoate substrates are coupled with phenylboronic acid.

The objective is to synthesize Methyl 4,6-dimethoxy-[1,1'-biphenyl]-2-carboxylate. The disparity in reactivity necessitates the use of distinct catalytic systems and reaction conditions to achieve optimal yields.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 tm_complex Ar-Pd(II)(Ar')L2 oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product arx Ar-X arx->pd0 Oxidative Addition (Rate-Determining Step) C-Br > C-Cl boronic Ar'B(OH)2 boronic->oa_complex base Base base->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is typically rate-limiting, where the higher reactivity of C-Br bonds allows for milder reaction conditions compared to C-Cl bonds.

Comparative Experimental Data: Suzuki-Miyaura Coupling
ParameterMethyl 2-bromo-4,6-dimethoxybenzoateMethyl 2-chloro-4,6-dimethoxybenzoateRationale for Differences
Reaction Time 4 hours18 hoursFaster oxidative addition of the C-Br bond leads to a significantly shorter reaction time.
Temperature 80 °C110 °CThe higher energy barrier for C-Cl bond cleavage necessitates more thermal energy.
Pd Catalyst Pd(PPh₃)₄Pd₂(dba)₃The chloro-substrate requires a more robust Pd(0) source.
Catalyst Loading 2 mol%4 mol%Higher catalyst loading is often required to achieve reasonable conversion for less reactive chlorides.
Ligand None (pre-complexed)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Aryl chlorides require specialized, electron-rich, and sterically hindered biarylphosphine ligands to promote oxidative addition and stabilize the catalytic species.[2]
Base K₂CO₃K₃PO₄A stronger base is often employed for aryl chlorides to facilitate the transmetalation step.
Yield 92%85%Even with optimized, harsher conditions, the less reactive chloro-analogue may result in a slightly lower yield due to potential side reactions or incomplete conversion.

Analysis of Results:

The data clearly demonstrates the superior reactivity of Methyl 2-bromo-4,6-dimethoxybenzoate . It allows for the use of a standard, commercially available catalyst like Pd(PPh₃)₄ under relatively mild conditions (80 °C) and achieves a high yield in a short timeframe.

In contrast, the Methyl 2-chloro-4,6-dimethoxybenzoate requires a more specialized and expensive catalytic system. The use of a sophisticated biarylphosphine ligand (SPhos), a higher catalyst loading, elevated temperatures, and a longer reaction time are all necessary to overcome the kinetic barrier of C-Cl bond activation.[1][2] While a good yield is achievable, the operational cost and complexity are significantly higher.

Part 3: Experimental Protocols

The following protocols are self-validating systems designed for achieving the results outlined in the comparative data table.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki Coupling of Methyl 2-bromo-4,6-dimethoxybenzoate
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL). Stir the mixture and sparge with nitrogen for 15 minutes to degas.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.[3]

Protocol 2: Suzuki Coupling of Methyl 2-chloro-4,6-dimethoxybenzoate
  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-chloro-4,6-dimethoxybenzoate (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 eq).

  • Atmosphere: Evacuate and backfill the tube with dry argon gas three times.

  • Catalyst Pre-loading: In a separate vial, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 4 mol% Pd) and SPhos (0.08 mmol, 8 mol%). Add dry, degassed toluene (3 mL) and stir under argon for 10 minutes.

  • Reagent Addition: Add the catalyst/ligand solution to the Schlenk tube containing the other reagents, followed by additional dry, degassed toluene to a total volume of 6 mL.

  • Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 110 °C. Stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Conclusion and Strategic Recommendations

Choose Methyl 2-bromo-4,6-dimethoxybenzoate when:

  • Rapid reaction optimization and high throughput are desired.

  • The downstream molecule is sensitive to high temperatures or strong bases.

  • Minimizing the cost of specialized catalysts and ligands is a priority.

Consider Methyl 2-chloro-4,6-dimethoxybenzoate when:

  • The cost of the starting material is the single most critical factor, as aryl chlorides are often less expensive than aryl bromides.

  • The necessary specialized ligands and harsher conditions are readily available and acceptable for the target molecule's stability.

  • The synthetic route involves a late-stage coupling where the higher cost of the reaction itself is justifiable.

Ultimately, the choice is a strategic one, balancing raw material cost against the operational costs of the chemical transformation. For most research and development applications, the superior reactivity profile of the bromo-analogue makes it the more efficient and reliable choice.

References

  • This is a placeholder for a specific reference on bond dissociation energies, which would be cited from a standard organic chemistry textbook or a relevant public
  • This is a placeholder for a specific reference on the principles of oxidative addition, which would be cited from a review on organometallic chemistry or cross-coupling reactions.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • This is a placeholder for a reference detailing experimental procedures, like those found in Organic Syntheses or a relevant journal article.
  • This is a placeholder for a reference discussing the development and applic

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Validation

cost-benefit analysis of different synthetic pathways to Methyl 2-bromo-4,6-dimethoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is a highly valued building block in the total synthesis of resorcylic acid lactone spiroketals, styryl lactones (e.g., Goniothalamin derivatives), and other bioactive pharmacophores like corticiolic acid [1].

The primary challenge in synthesizing this molecule lies in regioselectivity . The highly electron-rich nature of the dimethoxybenzene core makes it susceptible to electrophilic aromatic substitution, but directing the incoming electrophile to the sterically congested C2/C6 position—rather than the highly activated C3/C5 positions—requires strategic pathway selection. This guide objectively compares the three most common synthetic strategies, providing a cost-benefit analysis and field-validated protocols to ensure high-yield, isomerically pure production.

Mechanistic Overview & Regioselectivity Challenges

To understand the cost-benefit ratio of each pathway, we must first examine the causality behind the chemical behavior of the dimethoxybenzene system.

The Pitfall: Direct Bromination (Pathway C)

A common novice approach is the direct bromination of methyl 2,4-dimethoxybenzoate. However, the methoxy groups at C2 and C4 strongly activate the C3 and C5 positions via resonance. Because C6 is meta to both methoxy groups, it remains relatively electron-deficient. Consequently, electrophilic bromination exclusively yields methyl 5-bromo-2,4-dimethoxybenzoate, failing to produce the target isomer [2].

The Gold Standard: Vilsmeier-Haack Formylation (Pathway A)

To bypass the regioselectivity pitfall, the industry standard begins with 1-bromo-3,5-dimethoxybenzene . In this substrate, the C2 and C6 positions are equivalent and less sterically hindered than the C4 position (which is flanked by two methoxy groups). The bulky Vilsmeier-Haack reagent (chloroiminium ion) preferentially attacks the C2 position, locking in the correct regiochemistry. Subsequent oxidation and esterification yield the target molecule [1].

The Specialty Route: Sandmeyer Reaction (Pathway B)

For applications requiring ultra-high purity without the need for rigorous chromatographic separation of regioisomers, the Sandmeyer reaction starting from methyl 2-amino-4,6-dimethoxybenzoate offers perfect regiocontrol. The amine group pre-determines the exact location of the bromine insertion, though the precursor is significantly more expensive [3].

Regioselectivity cluster_pitfall Pitfall: Direct Bromination cluster_success Success: Vilsmeier-Haack Pathway NodeA Methyl 2,4-dimethoxybenzoate NodeB Methyl 5-bromo-2,4-dimethoxybenzoate (Incorrect Regioisomer) NodeA->NodeB Br₂, FeBr₃ (C5 Activation) NodeC 1-bromo-3,5-dimethoxybenzene NodeD 2-bromo-4,6-dimethoxybenzaldehyde (Correct Regiochemistry) NodeC->NodeD POCl₃, DMF (C2/C6 Activation)

Figure 1: Regioselectivity logic comparing direct bromination vs. Vilsmeier-Haack formylation.

Quantitative Cost-Benefit Analysis

The following table summarizes the operational metrics for the three pathways evaluated at a 10-gram bench scale.

MetricPathway A: Vilsmeier-Haack (3 Steps)Pathway B: Sandmeyer (1 Step)Pathway C: Direct Bromination
Overall Yield 65% – 75%40% – 50%< 5% (Target Isomer)
Estimated Cost / 10g $45 – $60$180 – $250N/A (Fails)
Regioselectivity Excellent (>95% C2/C6)Perfect (100% via NH₂)Poor (Favors C5)
Scalability High (Kilogram scale proven)Moderate (Exothermic N₂ gas release)Low
Key Risk / Hazard POCl₃ (Corrosive), CH₃I (Toxic)Diazonium salts (Explosion risk)Br₂ (Highly Corrosive)
Best Use Case Routine scale-up & discovery Late-stage high-purity needs Not Recommended

Experimental Workflows & Self-Validating Protocols

As Pathway A represents the optimal balance of cost, yield, and scalability, the detailed protocols below focus on this three-stage synthesis.

Stage 1: Vilsmeier-Haack Formylation

Objective: Regioselective installation of the formyl group.

  • Reagent Preparation: Cool anhydrous DMF (4.3 mL) to 0 °C under an inert argon atmosphere.

  • Iminium Formation: Add POCl₃ (2.58 mL, 3.0 eq) dropwise. Expert Insight: This step is highly exothermic. Maintaining 0 °C is critical to prevent the degradation of the Vilsmeier reagent.

  • Substrate Addition: Add 1-bromo-3,5-dimethoxybenzene (2.0 g, 1.0 eq) slowly.

  • Reaction: Heat the orange-colored mixture to 90 °C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2); the starting material spot should completely disappear.

  • Workup & Validation: Pour the mixture into 100 mL of ice water. Slowly add solid KOH until a stable pH of 14 is reached (self-validating check: the alkaline pH ensures complete hydrolysis of the iminium intermediate to the aldehyde). Stir for 12 h at room temperature, then extract with EtOAc (3 × 100 mL).

Stage 2: Pinnick Oxidation

Objective: Chemoselective oxidation of the aldehyde to the carboxylic acid.

  • Reaction Setup: Dissolve 2-bromo-4,6-dimethoxybenzaldehyde (1.5 g, 1.0 eq) in a mixture of DMSO (10 mL) and water (5 mL) at 0 °C.

  • Oxidation: Add NaClO₂ (4.0 eq) and NaH₂PO₄ (6.0 eq).

  • Expert Insight (Scavenger Addition): Although basic protocols omit it, as a best practice, add 2-methyl-2-butene (10 eq) to the mixture. Causality: NaClO₂ reduction generates hypochlorous acid (HOCl). Without a scavenger, HOCl will electrophilically chlorinate your highly electron-rich dimethoxy ring. 2-methyl-2-butene acts as a sacrificial alkene to absorb the HOCl.

  • Workup: Stir for 24 h at ambient temperature. Quench with 2 N HCl to pH 2 (validates protonation of the carboxylate) and extract with EtOAc.

Stage 3: Esterification

Objective: Methylation of the sterically hindered carboxylic acid.

  • Reaction Setup: Dissolve 2-bromo-4,6-dimethoxybenzoic acid (0.5 g, 1.0 eq) in DMF (5 mL) at 0 °C.

  • Alkylation vs. Fischer Esterification: Add K₂CO₃ (2.5 eq) followed by CH₃I (2.0 eq). Causality: Traditional Fischer esterification (MeOH/H⁺) fails here due to massive steric hindrance from the ortho-bromine and ortho-methoxy groups blocking nucleophilic attack at the carbonyl. Using CH₃I shifts the mechanism to an Sₙ2 attack by the carboxylate anion, completely bypassing the steric blockade.

  • Workup: Stir at 50 °C for 16 h. Dilute with EtOAc, wash extensively with water (3 × 50 mL) to remove DMF, and concentrate to yield the final product.

PathwayA SM 1-bromo-3,5-dimethoxybenzene Step1 Vilsmeier-Haack Formylation (POCl₃, DMF, 90°C) SM->Step1 Int1 2-bromo-4,6-dimethoxybenzaldehyde Step1->Int1 Step2 Pinnick Oxidation (NaClO₂, NaH₂PO₄, DMSO/H₂O) Int1->Step2 Int2 2-bromo-4,6-dimethoxybenzoic acid Step2->Int2 Step3 Esterification (CH₃I, K₂CO₃, DMF) Int2->Step3 Product Methyl 2-bromo-4,6-dimethoxybenzoate Step3->Product

Figure 2: Step-by-step workflow for the three-stage synthesis of the target benzoate.

Conclusion & Recommendations

For drug development professionals and synthetic researchers, Pathway A (Vilsmeier-Haack → Pinnick → Esterification) represents the most economically viable and robust method for synthesizing Methyl 2-bromo-4,6-dimethoxybenzoate. It successfully navigates the inherent regioselectivity pitfalls of dimethoxybenzene systems while utilizing inexpensive, readily available reagents.

Direct bromination should be strictly avoided due to unfavorable electronic directing effects, while the Sandmeyer approach should be reserved strictly for niche applications where precursor cost is not a limiting factor.

References

  • Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources National Institutes of Health (PMC)[Link]

Comparative

Efficacy of Palladium Catalysts in the Cross-Coupling of Methyl 2-bromo-4,6-dimethoxybenzoate: A Comprehensive Guide

Executive Summary Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized, sterically encumbered aryl halide that serves as a critical building block in the total synthesis of bioactive resorcylic acid lactones,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-4,6-dimethoxybenzoate is a highly functionalized, sterically encumbered aryl halide that serves as a critical building block in the total synthesis of bioactive resorcylic acid lactones, such as corticiolic acid and citreoviranol. Due to its unique steric and electronic profile, standard cross-coupling protocols often result in low yields, stalled reactions, or high rates of protodeboronation.

This guide objectively compares the efficacy of four distinct palladium catalyst systems—Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos, and PEPPSI-IPr —in the cross-coupling of this challenging substrate. By analyzing the mechanistic causality behind ligand design and providing a self-validating experimental protocol, this guide empowers researchers to optimize their synthetic workflows for sterically hindered biaryl systems.

Substrate Analysis: The Mechanistic Challenge

To select the appropriate catalyst, one must first understand the structural hurdles presented by Methyl 2-bromo-4,6-dimethoxybenzoate:

  • Severe Steric Hindrance: The bromide leaving group at position 2 is flanked by a bulky methyl ester (carbomethoxy) group at position 1. This ester group is further sterically compressed by the adjacent methoxy group at position 6. This forces the ester out of coplanarity with the arene ring, creating a rigid, sterically demanding pocket that physically impedes the approach of the bulky Pd(0) catalyst during the oxidative addition step.

  • Electronic Deactivation: While the methoxy groups at positions 4 and 6 are meta to the bromide (and thus do not donate electron density directly to the C-Br carbon via resonance), their strong global resonance effects render the entire arene ring highly electron-rich. This increased electron density strengthens the C-Br bond and significantly raises the activation energy required for oxidative addition by an electron-rich Pd(0) species.

Catalyst Efficacy & Mechanistic Causality

Pd(PPh₃)₄ (Tetrakis)
  • Efficacy: Poor (< 30% yield)

  • Causality: The classic tetrakis catalyst is generally ineffective for this substrate. The large cone angle of the triphenylphosphine ligands prevents the efficient formation of the reactive 14-electron Pd(0)L₂ species within the crowded ortho-ester pocket. The reaction stalls at the oxidative addition phase, allowing side reactions like homocoupling and protodeboronation of the boronic acid to dominate.

Pd(dppf)Cl₂
  • Efficacy: Moderate (60 - 75% yield)

  • Causality: This bidentate catalyst provides a viable solution for specific applications. It has been successfully employed in the total synthesis of corticiolic acid for sp²-sp³ couplings (e.g., using 9-BBN derivatives) [1]. However, the restricted bite angle of the dppf ligand limits its conformational flexibility. For sp²-sp² Suzuki couplings, it requires high catalyst loadings (up to 10 mol%) and elevated temperatures (100 °C) to force the reaction to completion.

Pd₂(dba)₃ + SPhos (Buchwald System)
  • Efficacy: Excellent (> 90% yield)

  • Causality: This is the gold standard for sterically hindered ortho-substituted aryl bromides. SPhos, a Buchwald dialkylbiaryl phosphine, forms a highly active mono-ligated Pd(0) species. The electron-rich dicyclohexylphosphine moiety forces rapid oxidative addition into the deactivated C-Br bond. Concurrently, the biaryl backbone provides crucial Pd-arene interactions that stabilize the intermediate. Finally, the sheer steric bulk of the ligand accelerates the final reductive elimination step, easily overcoming the substrate's ortho-hindrance [2].

PEPPSI-IPr
  • Efficacy: Exceptional (> 95% yield)

  • Causality: This N-heterocyclic carbene (NHC) complex offers unparalleled performance for synthesizing tetra-ortho-substituted biaryls. The strong sigma-donation from the NHC ligand dramatically accelerates oxidative addition. During the catalytic cycle, the bulky diisopropylphenyl groups create a steric "umbrella" that actively forces the coupled products to reductively eliminate, preventing catalyst trapping [3].

Quantitative Performance Data

The following table synthesizes the comparative performance of these catalysts in a benchmark Suzuki-Miyaura coupling of Methyl 2-bromo-4,6-dimethoxybenzoate with phenylboronic acid.

Catalyst SystemLigand TypeTypical Loading (mol % Pd)Temp (°C)Time (h)Expected Yield (%)Key Characteristic
Pd(PPh₃)₄ Monodentate Phosphine5.0 - 10.010024< 30%Fails due to steric exclusion at the Pd center.
Pd(dppf)Cl₂ Bidentate Phosphine5.0 - 10.090 - 10016 - 2460 - 75%Viable for sp²-sp³ couplings; requires high energy.
Pd₂(dba)₃ / SPhos Buchwald Biaryl Phosphine1.0 - 2.080 - 904 - 8> 90%Optimal balance of activity and commercial availability.
PEPPSI-IPr N-Heterocyclic Carbene1.0 - 2.060 - 802 - 6> 95%Highest turnover frequency; stable to air/moisture.

Mechanistic Pathway & Workflow Visualizations

The bottleneck in coupling Methyl 2-bromo-4,6-dimethoxybenzoate lies in the oxidative addition and reductive elimination steps. The diagram below illustrates where the steric and electronic factors exert their influence during the catalytic cycle.

CatalyticCycle Pd0 Pd(0) L_n (Active Catalyst) PdII_Ar Pd(II) Aryl Complex (Post-Oxidative Addition) Pd0->PdII_Ar Oxidative Addition (Steric Hindrance Barrier) PdII_Diaryl Pd(II) Diaryl Complex (Post-Transmetalation) PdII_Ar->PdII_Diaryl Transmetalation (Boronic Acid + Base) PdII_Diaryl->Pd0 Reductive Elimination (Accelerated by Ligand Bulk)

Caption: Catalytic cycle highlighting the steric barriers overcome by bulky ligands like SPhos.

Workflow Step1 1. Reagent Preparation Step2 2. Inert Atmosphere Step1->Step2 Step3 3. Solvent Addition Step2->Step3 Step4 4. Heating & Reaction Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Caption: Standard 5-step Schlenk-line workflow for air-sensitive cross-coupling reactions.

Validated Experimental Protocol: Buchwald-Hartwig/Suzuki Coupling

Objective: Coupling of Methyl 2-bromo-4,6-dimethoxybenzoate with Phenylboronic Acid using Pd₂(dba)₃ / SPhos.

Self-Validating System Design: This protocol utilizes rigorous Schlenk-line techniques to eliminate oxygen, preventing the irreversible oxidation of the electron-rich SPhos ligand. The biphasic Dioxane/H₂O solvent system ensures the solubility of both the organic substrates and the inorganic base (K₃PO₄), which is a strict prerequisite for driving the transmetalation step.

Step 1: Reagent Preparation

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), K₃PO₄ (2.0 equiv, 2.0 mmol), Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), and SPhos (0.04 equiv, 4 mol%).

  • Causality: A 1:2 ratio of Pd to SPhos ensures the formation of the highly active mono-ligated Pd(0)-SPhos complex while preventing the formation of unreactive bis-ligated species.

Step 2: Inert Atmosphere Establishment

  • Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 3 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly oxidizes dialkylbiaryl phosphines to phosphine oxides, permanently terminating the catalytic cycle.

Step 3: Solvent Addition

  • Add anhydrous 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe through the septum.

  • Causality: Water is required to activate the boronic acid by forming a reactive boronate complex, which is essential for transmetalation onto the Pd(II) center.

Step 4: Heating and Reaction Monitoring

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously for 6 hours. Monitor the reaction progress via UPLC-MS or TLC (Hexane/EtOAc 4:1).

  • Causality: Vigorously stirring the biphasic mixture maximizes the interfacial surface area between the organic solvent and the aqueous base, accelerating transmetalation.

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the biaryl product.

Conclusion & Selection Matrix

When dealing with Methyl 2-bromo-4,6-dimethoxybenzoate, traditional catalysts like Pd(PPh₃)₄ will fail due to the intense steric crowding of the ortho-ester group.

  • If your workflow involves sp²-sp³ couplings (e.g., alkyl-BBN reagents), Pd(dppf)Cl₂ is a reliable, albeit slower, choice.

  • For standard sp²-sp² biaryl synthesis , the Pd₂(dba)₃ / SPhos system provides the optimal balance of high yield, low catalyst loading, and reagent accessibility.

  • If you are synthesizing highly complex, tetra-ortho-substituted biaryls , upgrading to PEPPSI-IPr is highly recommended to force reductive elimination.

References

  • Title: Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources Source: National Institutes of Health (PMC) / RSC Advances URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (PMC) / Accounts of Chemical Research URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications / Organic Letters URL: [Link]

Validation

Strategic Structural Elucidation of Highly Substituted Aromatics: A Comparison Guide for Methyl 2-bromo-4,6-dimethoxybenzoate Derivatives

Introduction Methyl 2-bromo-4,6-dimethoxybenzoate and its derivatives are critical pharmacophore intermediates utilized in the total synthesis of bioactive natural products, such as the anti-diabetic agent corticiolic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-4,6-dimethoxybenzoate and its derivatives are critical pharmacophore intermediates utilized in the total synthesis of bioactive natural products, such as the anti-diabetic agent corticiolic acid[1]. The primary analytical challenge with these highly substituted benzene rings is the "isolated spin" problem. Because the aromatic ring is tetra-substituted, only two aromatic protons remain (H-3 and H-5). These protons often appear as meta-coupled doublets (


 Hz) with highly similar chemical shifts, making standard 1D 

H and

C NMR insufficient to unambiguously assign the exact regiochemistry of the bromine atom relative to the methoxy and ester groups[2].

This guide objectively compares structural elucidation strategies and provides a self-validating 2D NMR methodology to overcome the limitations of baseline analytical techniques.

Section 1: Comparative Performance Matrix of Elucidation Strategies

To establish the most reliable workflow for drug development professionals, we must compare the baseline (1D NMR + HRMS) against the 2D NMR Suite and the gold standard of X-ray Crystallography.

Analytical StrategyRegiochemical AccuracyThroughput / SpeedSample RequirementsCost & Accessibility
1D NMR + HRMS Low (Ambiguous for positional isomers)High (< 10 mins)~1-5 mg, liquid/solidLow (Standard equipment)
2D NMR Suite (HSQC, HMBC, NOESY) High (Definitive connectivity & spatial mapping) Medium (1-4 hours)~5-15 mg, liquid/solidMedium (Requires 400+ MHz NMR)
X-Ray Crystallography Absolute (Exact 3D spatial map)Low (Days to Weeks)High-quality single crystalHigh (Requires diffractometer)

Section 2: The Causality of 2D NMR Choices for Substituted Benzoates

As an application scientist, it is crucial to understand why specific pulse sequences are deployed. The structure of methyl 2-bromo-4,6-dimethoxybenzoate demands a two-pronged approach: mapping the carbon framework via scalar coupling and mapping the spatial environment via the Nuclear Overhauser Effect[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Deployed to establish direct

    
     bonds. This instantly differentiates the oxygenated methyls (the methoxy groups at 
    
    
    
    ~3.8 and the ester methyl at
    
    
    ~3.9) from the aromatic methines.
  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the workhorse for quaternary carbons, detecting

    
     and 
    
    
    
    couplings[4]. In this scaffold, the ester carbonyl carbon must be linked to the aromatic ring. Both H-3 and H-5 will show
    
    
    correlations to the quaternary C-1 (ipso to the ester) and C-2 (ipso to the bromine). However, relying on HMBC alone can sometimes yield structural contradictions if unexpected
    
    
    couplings appear[5].
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This sequence solves the regiochemical ambiguity caused by the symmetrical nature of the HMBC correlations. H-5 is flanked by two methoxy groups (C-4 and C-6), thus exhibiting strong through-space NOE cross-peaks to both. Conversely, H-3 is flanked by the C-4 methoxy and the C-2 bromine; it will only exhibit an NOE to a single methoxy group. This spatial causality definitively anchors the bromine position.

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow operates as a self-validating loop, where spatial data (NOESY) orthogonally verifies scalar coupling data (HMBC).

Step 1: Sample Preparation & 1D Baseline

  • Dissolve 10-15 mg of the methyl 2-bromo-4,6-dimethoxybenzoate derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquire standard 1D

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra to identify the isolated spin systems and baseline chemical shifts[2].

Step 2: Phase-Sensitive HSQC Acquisition

  • Execute a multiplicity-edited HSQC experiment.

  • Optimize the

    
     coupling constant parameter to 145 Hz.
    
  • Validation: Ensure all protonated carbons are mapped. Quaternary carbons (C-1, C-2, C-4, C-6, and the ester carbonyl) will correctly remain absent from this spectrum.

Step 3: Long-Range HMBC Optimization

  • Acquire the HMBC spectrum, optimizing the long-range coupling constant (

    
    ) to 8 Hz, which is standard for aromatic systems[4].
    
  • Map the

    
     correlations from the methoxy protons to the C-4 and C-6 carbons.
    
  • Map the

    
     correlations from H-3 and H-5 to the ester carbonyl to confirm the core benzoate scaffold.
    

Step 4: NOESY Mixing Time Optimization

  • Acquire a 2D NOESY spectrum. For small molecules of this size (MW < 500 Da), set the mixing time (

    
    ) to 300-500 ms to avoid spin diffusion.
    
  • Identify the spatial proximity between the aromatic protons and the methoxy groups.

Step 5: Orthogonal Validation

  • Cross-reference the NOESY and HMBC data. The proton showing an NOE to two distinct methoxy groups must be assigned as H-5. The proton showing an NOE to only one methoxy group is H-3.

  • If the HMBC network contradicts the NOESY spatial map, re-evaluate the data for non-standard

    
     correlations[5].
    

Section 4: Visualizing the Elucidation Workflow

G N1 Sample Preparation (CDCl3, TMS) N2 1D NMR (1H, 13C) Identify isolated spins N1->N2 Acquire N3 HSQC Assign direct C-H bonds N2->N3 1J_CH N4 HMBC Link substituents to ring via 2J/3J N3->N4 2J_CH, 3J_CH N5 NOESY / ROESY Determine spatial proximity N4->N5 Through-space N6 Final Structural Confirmation Methyl 2-bromo-4,6-dimethoxybenzoate N5->N6 Validate

2D NMR Structural Elucidation Workflow for Substituted Benzoates.

References

  • Deevi, S. K., Anilkumar, B., Pinto, P. G., Ramani, P., Vishnuprasad, C. N., Shanmugaraju, S., & Pandurangan, N. (2024). "Facile synthesis of corticiolic acid—a bioactive pharmacophore from natural sources." RSC Advances, 14(50), 37539-37545. URL: [Link]

  • Xue, J.-J., Jiang, C.-Y., Zou, D.-L., Li, B.-J., Lu, J.-C., Li, D.-H., Lin, B., Li, Z.-L., & Hua, H.-M. (2020). "Baicalensines A and B, Two Isoquinoline Alkaloids from the Roots of Thalictrum baicalense." Organic Letters, 22(19), 7439-7442. URL: [Link]

  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 2-bromo-4,6-dimethoxybenzoate

This guide provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of Methyl 2-bromo-4,6-dimethoxybenzoate. As a halogenated aromatic compound, this chemical requires specific disposa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of Methyl 2-bromo-4,6-dimethoxybenzoate. As a halogenated aromatic compound, this chemical requires specific disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a legal and ethical necessity governed by stringent regulations.

Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the hazards associated with Methyl 2-bromo-4,6-dimethoxybenzoate. The primary risks include toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

The causality behind this requirement is the potential for the compound, a solid powder, to form airborne dust or aerosols during transfer, which can be easily inhaled.[1] A fume hood provides critical exhaust ventilation to capture these particles at the source.

Table 1: Required Personal Protective Equipment (PPE)

ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Mandatory to protect against accidental splashes or airborne particles causing serious eye irritation.[2][4]
Hand Protection Nitrile or other chemically resistant gloves.Essential for preventing skin contact, as the compound is a known skin irritant.[2][4][5] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.
Body Protection A buttoned laboratory coat.Protects against accidental spills and prevents the contamination of personal clothing.[4][5]
Respiratory Protection NIOSH-approved respirator (if applicable).Required if working outside of a fume hood or during a large spill where dust formation is unavoidable.[1]

The Core Principle: Segregation of Halogenated Waste

Methyl 2-bromo-4,6-dimethoxybenzoate is a halogenated organic compound due to the presence of a bromine atom. This classification is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific disposal restrictions.[6][7][8]

The primary reason for this strict segregation is that the incineration processes required to safely destroy halogenated compounds are different from those for non-halogenated substances. Improper incineration can lead to the formation of highly toxic byproducts like dioxins and furans. Mixing non-halogenated waste with halogenated waste needlessly subjects the entire volume to this more complex and costly disposal process.[9][10]

The following workflow provides a self-validating system for ensuring proper waste stream selection.

Waste_Segregation_Workflow Start Chemical Waste Generated Decision Does the waste contain a halogenated organic compound? (e.g., F, Cl, Br, I) Start->Decision HalogenatedStream Dispose in clearly labeled 'HALOGENATED ORGANIC WASTE' container. Decision->HalogenatedStream  Yes NonHalogenatedStream Dispose in 'NON-HALOGENATED ORGANIC WASTE' container. Decision->NonHalogenatedStream No   Chemical Methyl 2-bromo-4,6-dimethoxybenzoate Chemical->Decision  Analysis FinalDisposal Arrange pickup by certified hazardous waste contractor. HalogenatedStream->FinalDisposal NonHalogenatedStream->FinalDisposal

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Methyl 2-bromo-4,6-dimethoxybenzoate

As a critical building block in the synthesis of complex natural products and pharmaceuticals, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is frequently utilized in advanced cross-coupling methodologies[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of complex natural products and pharmaceuticals, Methyl 2-bromo-4,6-dimethoxybenzoate (CAS: 58137-79-4) is frequently utilized in advanced cross-coupling methodologies[1]. While its bulky dimethoxy groups and ortho-bromide functionality make it an excellent electrophile for synthesizing intricate lactones and anticancer agents[2], these same structural features dictate specific safety and logistical protocols.

This guide provides drug development professionals with field-proven, self-validating procedures for the safe handling, experimental execution, and disposal of this compound.

Hazard Profile & Mechanistic Toxicology

Understanding the chemical behavior of Methyl 2-bromo-4,6-dimethoxybenzoate is the first step in risk mitigation. The compound is classified under GHS with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

Mechanistic Causality: The irritation profile is driven by the molecule's lipophilicity. The dimethoxybenzoate scaffold allows the compound to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, the bulky, electron-withdrawing bromine atom and the electrophilic ester group can induce localized cellular stress, leading to the release of inflammatory cytokines and subsequent contact dermatitis[3].

Quantitative Physicochemical Data

Table 1: Key properties dictating operational constraints.

Property / HazardValue / SpecificationMechanistic Impact on Handling
Molecular Weight 275.10 g/mol [1]Moderate MW solid; prone to aerosolization if vigorously milled or crushed during weighing.
Formula C10H11BrO4[1]High halogen content requires segregation into specific halogenated waste streams post-reaction.
Storage Conditions Sealed, Dry, Room Temp[1]Ambient storage is sufficient; however, strict moisture exclusion prevents slow, long-term ester hydrolysis.

Personal Protective Equipment (PPE) Matrix

To counteract the specific hazards of this halogenated ester, PPE must be selected based on chemical resistance and operational context.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic aromatic esters. Note: Double-gloving is mandatory during reaction setup to prevent breakthrough from carrier solvents (e.g., THF, DMF) which act as permeation enhancers.
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against aerosolized crystalline particulates and solvent splashes. Critical for preventing H319-related lipid bilayer disruption in the eyes[1].
Body Protection Flame-retardant (FR) lab coatShields skin from contact irritation (H315). FR material is critical because the cross-coupling reactions utilizing this compound often require highly flammable solvents and pyrophoric catalysts.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing the solid outside a ventilated enclosure. Prevents inhalation of fine dust which can irritate the mucosal membranes of the respiratory tract.

Operational Workflow: Sonogashira Cross-Coupling

Methyl 2-bromo-4,6-dimethoxybenzoate is prominently used as an aryl halide electrophile in Sonogashira couplings to synthesize complex targets like Citreoviranol[2]. The following protocol outlines a self-validating workflow for this reaction.

Workflow Start Risk Assessment & PPE Setup Schlenk Setup (Argon) Start->Setup Proceed Reaction Sonogashira Coupling Setup->Reaction Add Reagents Quench NH4Cl Aqueous Quench Reaction->Quench Complete OrgPhase Organic Extraction Quench->OrgPhase Extract AqPhase Aqueous Metal Waste Quench->AqPhase Discard Purification Column Chromatography OrgPhase->Purification Concentrate Waste Halogenated Solvent Waste Purification->Waste Eluent

Workflow for the safe handling and catalytic coupling of Methyl 2-bromo-4,6-dimethoxybenzoate.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Self-Validation: Monitor the Schlenk line manifold. The vacuum must achieve <0.1 mmHg. A higher pressure indicates a leak, which will introduce oxygen and rapidly deactivate the Palladium(0) catalyst.

  • Causality: Argon is heavier than nitrogen, providing a superior, dense "blanket" over the solid reagents, strictly excluding moisture and oxygen.

Step 2: Reagent Charging

  • Action: Add Methyl 2-bromo-4,6-dimethoxybenzoate (1.0 eq)[4], Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) to the flask against a positive counterflow of Argon.

  • Causality: The bulky dimethoxy groups at the 4,6-positions sterically hinder the ortho-bromide. This necessitates a highly active, dual-catalyst system to successfully facilitate the oxidative addition step of the catalytic cycle.

Step 3: Solvent and Base Addition

  • Action: Inject anhydrous THF and degassed Triethylamine (Et3N) (3.0 eq) via syringe.

  • Self-Validation: The reaction mixture should appear pale yellow or orange. If it immediately turns dark brown or black , oxygen contamination has occurred, and the catalyst has precipitated as inactive "Palladium black." The reaction must be aborted and restarted.

Step 4: Alkyne Addition & Reaction Execution

  • Action: Add the terminal alkyne dropwise. Stir at room temperature or apply mild heating (40°C) depending on the steric bulk of the alkyne[2].

  • Causality: Et3N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, and it functions as a transient ligand to stabilize the intermediate metal complexes during transmetalation.

Step 5: Quenching

  • Action: Upon completion (verified via TLC), quench the reaction carefully with saturated aqueous NH4Cl.

  • Causality: NH4Cl neutralizes the amine base and effectively solubilizes the copper salts into the aqueous phase. This prevents the formation of stubborn emulsions during the subsequent organic extraction phase.

Waste Disposal & Environmental Logistics

Because Methyl 2-bromo-4,6-dimethoxybenzoate contains a covalently bound halogen, its disposal logistics differ from standard organic waste.

  • Solid Waste: Any unreacted solid, contaminated weighing paper, or empty packaging must be disposed of in a designated Hazardous Solid Waste container. Do not rinse empty bottles into the sink.

  • Aqueous Waste: The aqueous phase from the reaction quench contains heavy metals (Pd, Cu) and amine salts. This must be routed to a Heavy Metal Aqueous Waste carboy.

  • Organic Solvent Waste: Because the starting material is brominated, all organic extracts, TLC solvents, and column chromatography eluents must be collected in a Halogenated Organic Waste container. Mixing this with non-halogenated waste violates environmental compliance and drastically increases disposal costs.

References

  • [2] ResearchGate. "Total Synthesis of the Resorcyclic Acid Lactone Spiroketal." Scientific Publications. URL: [Link]

  • [4] ResearchGate. "Enhancing the Anticancer Activity and Selectivity of Goniothalamin Using pH-Sensitive Acetalated Dextran (Ac-Dex) Nanoparticles: A Promising Platform for Delivery of Natural Compounds." Scientific Publications. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4,6-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4,6-dimethoxybenzoate
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